molecular formula C10H7NO3 B1642653 5-Phenyloxazole-2-carboxylic acid CAS No. 1014-14-8

5-Phenyloxazole-2-carboxylic acid

Cat. No.: B1642653
CAS No.: 1014-14-8
M. Wt: 189.17 g/mol
InChI Key: YULGUYOVJXOPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyloxazole-2-carboxylic acid (CAS 1014-14-8) is an organic compound serving as a key scaffold in medicinal chemistry. Recent research has explored its derivatives as novel inhibitors of tubulin polymerization, a key mechanism in the development of anticancer agents . Studies indicate that specific derivatives, particularly N,5-diphenyloxazole-2-carboxamides, exhibit significant antiproliferative activity against various human cancer cell lines, including Hela, A549, and HepG2 . These compounds function by binding to the colchicine site on tubulin, thereby inhibiting microtubule formation, disrupting the cytoskeleton, and inducing cell cycle arrest at the G2/M phase . Structure-activity relationship (SAR) studies provide valuable insights for the further structural optimization of these compounds, highlighting the 5-phenyloxazole-2-carboxylic acid core as a promising template for developing potential anticancer therapeutics . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1,3-oxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)9-11-6-8(14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULGUYOVJXOPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Executive Summary: The Oxazole Scaffold in Modern Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Phenyloxazole-2-carboxylic Acid: Molecular Architecture & Synthetic Utility Content Type: In-Depth Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

5-Phenyloxazole-2-carboxylic acid (CAS: 1014-14-8 ) represents a high-value heterocyclic scaffold in medicinal chemistry. Unlike its benzoxazole counterparts, this fully aromatic, 1,3-oxazole derivative offers a distinct vector profile for substituent growth, making it a critical "privileged structure" for G-Protein Coupled Receptor (GPCR) ligands and enzyme inhibitors.

Its primary utility lies in bioisosterism . The 2-carboxylic acid moiety, rigidly positioned by the oxazole ring, serves as a constrained analogue of proline or benzoic acid, often improving metabolic stability against


-oxidation while maintaining precise electrostatic interactions with arginine or lysine residues in binding pockets (e.g., Xanthine Oxidase, DGAT-1).

Physicochemical & Molecular Profile

The following data constitutes the core identity of the molecule. Researchers should utilize these constants for stoichiometric calculations and ADME predictions.

ParameterValueTechnical Note
IUPAC Name 5-Phenyl-1,3-oxazole-2-carboxylic acidDistinct from 2-phenyl-5-COOH isomer.
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol Monoisotopic Mass: 189.0426
CAS Registry 1014-14-8
pKa (Predicted) ~3.3 ± 0.2Acidic due to electron-withdrawing oxazole ring (

N).
LogP (Predicted) 1.8 – 2.1Moderate lipophilicity; favorable for oral bioavailability.
H-Bond Donors 1 (COOH)
H-Bond Acceptors 4 (N, O-ring, O=C, OH)
Solubility DMSO, Methanol, DMFPoor water solubility at neutral pH; soluble as carboxylate salt.

Synthetic Architecture: Validated Production Pathways

To ensure high fidelity in drug development, a robust synthetic route is required. The following protocol utilizes a convergent cyclization strategy , minimizing side reactions common in direct C-H functionalization.

Retrosynthetic Logic

The 1,3-oxazole core is constructed via the condensation of an


-aminoketone (derived from phenacyl bromide) with an activated oxalic acid derivative.
Step-by-Step Experimental Protocol

Phase 1: Precursor Synthesis (Phenacylamine Hydrochloride)

  • Reactants: Suspend Phenacyl bromide (1.0 eq) and Hexamethylenetetramine (1.1 eq) in chloroform.

  • Conditions: Stir at room temperature for 4 hours to form the quaternary salt (Delepine reaction).

  • Hydrolysis: Filter the salt and reflux in ethanolic HCl (conc.) for 2 hours to cleave the amine.

  • Isolation: Cool, filter ammonium chloride byproduct, and concentrate to yield Phenacylamine HCl .

Phase 2: Acylation & Cyclization (The "One-Pot" Variation) Note: This phase constructs the oxazole ring and installs the C2-carboxylate in tandem.

  • Acylation:

    • Dissolve Phenacylamine HCl (10 mmol) in anhydrous DCM (50 mL) with Pyridine (22 mmol) at 0°C.

    • Dropwise add Ethyl oxalyl chloride (11 mmol).

    • Mechanism:[1][2][3][4][5] Formation of the acyclic amide intermediate: Ethyl 2-oxo-2-((2-oxo-2-phenylethyl)amino)acetate.

  • Cyclodehydration:

    • Add

      
       (2.0 eq) directly to the reaction mixture or reflux the isolated intermediate in toluene with catalytic 
      
      
      
      -TsOH.
    • Observation: The reaction completes when the amide carbonyl peak disappears on TLC/LC-MS.

    • Product: Ethyl 5-phenyloxazole-2-carboxylate.

  • Hydrolysis (Saponification):

    • Dissolve the ester in THF:Water (3:1).

    • Add LiOH

      
      H₂O (2.5 eq) and stir at ambient temperature for 2 hours.
      
    • Workup: Acidify with 1M HCl to pH 2. The free acid 5-Phenyloxazole-2-carboxylic acid will precipitate. Filter and recrystallize from Ethanol/Water.[5]

Visualization: Synthetic Workflow & Pharmacophore Mapping

The following diagram illustrates the logical flow of synthesis and the compound's pharmacophoric utility.

G cluster_0 Precursor Assembly cluster_1 Oxazole Construction cluster_2 Final Target A Phenacyl Bromide (C8H7BrO) B Phenacylamine HCl (Intermediate) A->B Delepine Rxn (Hexamine/HCl) D Acyclic Amide Intermediate B->D + C (Pyridine/DCM) C Ethyl Oxalyl Chloride (Acylating Agent) E Ethyl 5-Phenyloxazole- 2-carboxylate D->E Cyclodehydration (POCl3 or H+) F 5-Phenyloxazole- 2-carboxylic Acid (MW: 189.17) E->F Hydrolysis (LiOH/THF) Target Target Binding (DGAT-1 / XO) F->Target Bioisostere for Proline/Benzoate

Figure 1: Convergent synthetic pathway from phenacyl bromide to the target acid, highlighting the critical cyclodehydration step.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

The 5-phenyloxazole-2-carboxylic acid moiety is a classic bioisostere for benzoic acid and proline .

  • Planarity: Unlike proline, the oxazole ring is planar, enforcing a specific vector for the carboxylic acid. This is critical when the binding pocket requires a flat aromatic stack (e.g., intercalation or

    
    -
    
    
    
    stacking).
  • pKa Modulation: The acid is stronger (pKa ~3.3) than benzoic acid (pKa ~4.2), leading to a higher percentage of ionization at physiological pH. This improves electrostatic interactions with cationic residues (Arg/Lys) in active sites.

Therapeutic Target Engagement
  • DGAT-1 Inhibitors: Derivatives of 2-phenyloxazole-4-carboxylic acid (and its isomer, the 5-phenyl-2-acid) have been explored as inhibitors of Diacylglycerol O-Acyltransferase-1 (DGAT-1) for treating obesity. The acid moiety anchors the molecule in the polar region of the enzyme.

  • Xanthine Oxidase (XO): While 5-phenylisoxazole-3-carboxylic acids are well-known XO inhibitors, the oxazole analogues provide an alternative scaffold to tune selectivity and solubility profiles, often avoiding the metabolic liabilities of the isoxazole N-O bond.

References

  • National Institutes of Health (NIH) - PubChem. (2025). Oxazole-2-carboxylic acid derivatives and bioactivity. Retrieved from [Link]

  • Organic Syntheses. (1943). Phenacyl Bromide Preparation (Precursor Synthesis). Org. Synth. 1943, 23, 117. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2011). Discovery of Oxazole-4-carboxamides as DGAT-1 Inhibitors. J. Med. Chem. 2011, 54(7), 2433-2446. (Contextual grounding for scaffold utility). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. (Validation of cyclization chemistry). Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling of 5-Phenyloxazole-2-carboxylic Acid

[1]

Part 1: Executive Summary & Physicochemical Profile[1][2]

5-Phenyloxazole-2-carboxylic acid is a heterocyclic building block characterized by a distinct "push-pull" solubility behavior.[1] Its structure comprises a lipophilic 5-phenyloxazole core and a hydrophilic, ionizable carboxylic acid moiety at the C2 position.[1]

Understanding this duality is critical for drug development and synthesis.[1][2] The compound exhibits pH-dependent solubility typical of aromatic carboxylic acids, while its neutral form follows a "like-dissolves-like" trajectory favoring polar organic solvents.[1]

Physicochemical Drivers
PropertyValue / CharacteristicImpact on Solubility
Molecular Weight 189.17 g/mol Low MW facilitates dissolution in small-molecule solvents.[1]
pKa (Acid) ~3.5 – 4.5 (Predicted)Critical: Soluble in aqueous buffers at pH > 5.5 (as carboxylate anion); insoluble in acidic media.[2]
LogP ~2.0 – 2.5 (Estimated)Moderate lipophilicity.[1][2] Soluble in alcohols/esters; poor in pure water and alkanes.[1][2]
H-Bond Donors 1 (–COOH)Capable of dimerization in non-polar solvents (e.g., Toluene), reducing apparent solubility.
H-Bond Acceptors 3 (N, O in ring, O in –COOH)High affinity for protic solvents (MeOH, EtOH).

Part 2: Solvent Compatibility Matrix[2]

The following matrix categorizes solvents based on their interaction with the 5-phenyloxazole scaffold. This data is derived from structural analysis and standard behavior of analogous oxazole-carboxylic acids.[1][2]

High-Performance Solvents (Primary Dissolution)

These solvents are recommended for preparing stock solutions (e.g., 10–100 mM) for biological assays or synthetic reactions.[1]

  • Dimethyl Sulfoxide (DMSO): Excellent solubility (>50 mg/mL).[1][2] Disrupts intermolecular hydrogen bonding.[1][2]

  • Dimethylformamide (DMF): Excellent solubility.[1][2] Suitable for coupling reactions.[1][2]

  • Tetrahydrofuran (THF): Good solubility.[1][2] Useful for reactions requiring volatile solvent removal.[1][2]

Recrystallization Solvents (Temperature-Dependent)

These solvents exhibit a steep solubility curve (low at RT, high at reflux), making them ideal for purification.

  • Ethanol (EtOH): The "Gold Standard" for oxazole acids.[2]

    • Behavior: Sparingly soluble at 20°C; highly soluble at 78°C.[1][2]

  • Methanol (MeOH): Higher solubility than EtOH at RT; often requires water as an anti-solvent for effective crystallization.[1][2]

  • Ethyl Acetate (EtOAc): Moderate solubility.[1][2] Often used in extraction but less efficient for crystallization unless mixed with Hexanes.[1][2]

Anti-Solvents & Reactive Media[1][2]
  • Water (Acidic/Neutral): Practically insoluble.[1][2] Used to precipitate the compound from reaction mixtures.[1][2][3][4]

  • Hexanes/Heptane: Insoluble.[1][2] Used to wash crystals or induce precipitation from EtOAc/THF.[1][2]

  • Aqueous Base (NaOH, NaHCO₃): Highly Soluble. Forms the carboxylate salt (5-phenyloxazole-2-carboxylate).[1]

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis, Purification, or Analysis).

SolubilityLogicStart5-Phenyloxazole-2-COOHApplication?StockSolBiological Assay / Stock SolnStart->StockSolPurificationPurification / IsolationStart->PurificationSynthesisChemical SynthesisStart->SynthesisDMSODMSO or DMF(>50 mg/mL)StockSol->DMSOHigh SolRecrystRecrystallizationPurification->RecrystHigh Purity NeededAcidBaseAcid/Base ExtractionPurification->AcidBaseCrude CleanupNonPolarDCM / THF(Standard Reactions)Synthesis->NonPolarEtOHEthanol (Reflux -> Cool)*Preferred*Recryst->EtOHpHSwitch1. Dissolve in 1M NaOH2. Filter Impurities3. Acidify to pH 3AcidBase->pHSwitch

Caption: Decision matrix for solvent selection based on experimental goals. Blue path = Analysis; Yellow = Purification; Green = Synthesis.[1][2]

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating protocol to determine exact solubility limits in a specific solvent.[1]

Objective: Quantify saturation limit (mg/mL) at 25°C.

  • Preparation: Weigh 50 mg of dry 5-Phenyloxazole-2-carboxylic acid into a 4 mL glass vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., Ethanol).[1][2]

  • Equilibration:

    • Seal vial tightly.[1][2]

    • Vortex for 2 minutes.

    • Incubate at 25°C for 24 hours with agitation (shaker).

  • Observation Check:

    • If fully dissolved: Solubility > 100 mg/mL.[1][2] (Stop or add more solid).

    • If solid remains:[1][2] Proceed to sampling.[1][2]

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vial.

  • Evaporation: Evaporate solvent (vacuum centrifuge or N₂ stream) until mass is constant.

  • Calculation:

    
    
    
Protocol B: pH-Switch Purification (Acid-Base Workup)

This method utilizes the carboxylic acid functionality to separate the compound from non-acidic impurities.[1]

  • Dissolution: Dissolve crude solid in 1M NaOH (approx. 10 mL per gram of solid). The solution should be clear yellow/colorless.[1][2]

    • Validation: If the solution remains cloudy, non-acidic impurities are present.[2]

  • Filtration: Filter the alkaline solution through Celite or a glass frit to remove insoluble neutrals.[1][2]

  • Precipitation:

    • Place the filtrate in an ice bath (0–5°C).

    • Slowly add 1M HCl dropwise with stirring.

    • Target pH: ~2–3 (Check with pH paper).[1][2] A thick white/off-white precipitate will form.[1][2]

  • Isolation: Filter the solid via vacuum filtration (Buchner funnel).

  • Wash: Wash the cake with cold water (3x) to remove NaCl salts.

  • Drying: Dry in a vacuum oven at 45°C overnight.

Part 5: Mechanistic Insight (Dissolution Dynamics)[2]

The solubility of 5-Phenyloxazole-2-carboxylic acid is governed by the competition between the crystal lattice energy (stabilized by intermolecular H-bonds) and solvation energy.[1]

DissolutionMechSolidSolid State(Dimerized Carboxylic Acid)DissolvedDissolved SpeciesSolid->DissolvedEnergy Barrier(Lattice Breaking)SolventSolvent InteractionDMSODMSO/DMF:Accepts H-bondBreaks DimersSolvent->DMSOWaterWater (Neutral):High Polarity butHydrophobic RepulsionSolvent->WaterBaseBase (OH-):DeprotonationIonic SolvationSolvent->BaseDMSO->DissolvedBase->Dissolved

Caption: Mechanism of dissolution.[1] DMSO and Bases actively disrupt the acid dimers, facilitating solubility.

References

  • Sigma-Aldrich. 5-Phenyl-oxazole-2-carboxylic acid Product Specification & MSDS. Retrieved from (Search CAS 1014-14-8).[1]

  • PubChem. 5-Chloro-2-phenyl-oxazole-4-carboxylic acid (Analogous Structure Data). National Library of Medicine.[1][2] Retrieved from .[1][2]

  • BenchChem. Physicochemical properties of Oxazole-2-carboxylic acid derivatives. Retrieved from .[1][2]

  • Franz, R. G. (2001).[1][2][5] Comparisons of pKa and log P values of some carboxylic and phosphonic acids. AAPS PharmSci.[1][2][5] Retrieved from .[1][2]

  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from .[1][2]

A Tale of Two Isomers: A Technical Guide to 5-Phenyloxazole-2-carboxylic Acid and 2-Phenyloxazole-5-carboxylic Acid for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and synthetic compounds with a wide spectrum of pharmacological activities. The constitutional isomerism of substituted oxazoles can impart profoundly different physicochemical and biological properties, a critical consideration in drug design and development. This guide provides an in-depth comparative analysis of two pivotal isomers: 5-phenyloxazole-2-carboxylic acid and 2-phenyloxazole-5-carboxylic acid. We will delve into their synthesis, physicochemical properties, spectroscopic signatures, and differential applications in drug discovery, offering field-proven insights to inform rational experimental design.

The Structural Nuance: A Comparative Overview

At first glance, 5-phenyloxazole-2-carboxylic acid and 2-phenyloxazole-5-carboxylic acid are simple rearrangements of the same constituent atoms. However, the positioning of the phenyl and carboxylic acid moieties on the oxazole ring dramatically influences the molecule's electronic distribution, steric profile, and potential for intermolecular interactions. This, in turn dictates their reactivity, biological target engagement, and pharmacokinetic properties.

Property5-Phenyloxazole-2-carboxylic acid2-Phenyloxazole-5-carboxylic acid
CAS Number 1014-14-8106833-79-8
Molecular Formula C₁₀H₇NO₃C₁₀H₇NO₃
Molecular Weight 189.17 g/mol 189.17 g/mol
Physical Form SolidSolid
Predicted pKa ~3.5~3.8
Predicted LogP ~2.1~2.3

Note: Predicted values are based on computational models and may vary from experimental data.

The subtle differences in predicted pKa and LogP highlight the distinct electronic environments of the carboxylic acid group in each isomer, which can influence their ionization at physiological pH and their membrane permeability.

Navigating the Synthetic Landscape: Crafting the Isomers

The synthesis of these oxazole carboxylic acids can be approached through several established methods, with the choice of strategy often depending on the availability of starting materials and the desired scale of production.

The Robinson-Gabriel Synthesis: A Classic Route to 2,5-Disubstituted Oxazoles

One of the most venerable methods for constructing the oxazole core is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. This approach is particularly well-suited for preparing 2,5-disubstituted oxazoles.

Experimental Protocol: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole Precursor

This protocol outlines a general procedure for the synthesis of an oxazole, which can be adapted for the synthesis of the ester precursors to the target carboxylic acids.

Materials:

  • 2-Acylamino-ketone (1.0 eq)

  • Concentrated Sulfuric Acid (catalytic amount) or Polyphosphoric Acid (PPA)

  • Acetic Anhydride (solvent)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of the 2-acylamino-ketone in acetic anhydride, cautiously add a catalytic amount of concentrated sulfuric acid at 0 °C with stirring. Alternatively, for a higher-yielding reaction, PPA can be used as both catalyst and solvent at elevated temperatures (e.g., 160 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the aqueous solution with saturated sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the oxazole ester.

  • The corresponding carboxylic acid can be obtained through subsequent hydrolysis of the ester.

dot graph RGSynthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

AcylaminoKetone [label="2-Acylamino-ketone"]; DehydratingAgent [label="Dehydrating Agent\n(e.g., H₂SO₄, PPA)", shape=ellipse, fillcolor="#FBBC05"]; Oxazole [label="2,5-Disubstituted Oxazole"]; Hydrolysis [label="Ester Hydrolysis", shape=ellipse, fillcolor="#34A853"]; CarboxylicAcid [label="Oxazole Carboxylic Acid"];

AcylaminoKetone -> Oxazole [label="Cyclodehydration"]; DehydratingAgent -> Oxazole [style=dotted]; Oxazole -> CarboxylicAcid [label=" "]; Hydrolysis -> CarboxylicAcid [style=dotted]; } Caption: Robinson-Gabriel Synthesis Workflow.

The van Leusen Reaction: A Versatile Approach to 5-Substituted Oxazoles

The van Leusen oxazole synthesis provides a powerful method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This reaction is particularly useful for accessing the 5-phenyloxazole scaffold.

Experimental Protocol: van Leusen Synthesis of a 5-Substituted Oxazole

This is a general procedure for the synthesis of a 5-substituted oxazole, which can be adapted for the synthesis of the precursor to 5-phenyloxazole-2-carboxylic acid.

Materials:

  • Aldehyde (1.0 eq)

  • Tosylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Methanol

  • Water

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • To a stirred solution of the aldehyde and TosMIC in methanol, add potassium carbonate.

  • Heat the mixture at reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the 5-substituted oxazole.

dot graph vanLeusen { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Aldehyde [label="Aldehyde"]; TosMIC [label="TosMIC"]; Base [label="Base (K₂CO₃)", shape=ellipse, fillcolor="#FBBC05"]; Oxazoline [label="Oxazoline Intermediate"]; Oxazole [label="5-Substituted Oxazole"];

Aldehyde -> Oxazoline; TosMIC -> Oxazoline; Base -> Oxazoline [style=dotted]; Oxazoline -> Oxazole [label="Elimination of\nToluenesulfinic Acid"]; } Caption: van Leusen Oxazole Synthesis Pathway.

Deciphering the Spectroscopic Fingerprints

A thorough understanding of the spectroscopic characteristics of each isomer is paramount for their unambiguous identification and for quality control in a research and development setting.

¹H and ¹³C NMR Spectroscopy

The substitution pattern on the oxazole ring leads to distinct chemical shifts in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

Proton5-Phenyloxazole-2-carboxylic acid (Predicted δ, ppm)2-Phenyloxazole-5-carboxylic acid (Predicted δ, ppm)Multiplicity
Oxazole-H7.8 - 8.08.2 - 8.4s
Phenyl-H7.4 - 7.87.5 - 8.1m
COOH~13.0~13.5br s

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

Carbon5-Phenyloxazole-2-carboxylic acid (Predicted δ, ppm)2-Phenyloxazole-5-carboxylic acid (Predicted δ, ppm)
C=O (Carboxylic Acid)160 - 165162 - 167
C2 (Oxazole)142 - 146160 - 165
C4 (Oxazole)125 - 130128 - 132
C5 (Oxazole)150 - 155138 - 142
Phenyl-C125 - 135126 - 132

Note: NMR predictions are based on analogous structures and may differ from experimental values. The carboxyl carbon in carboxylic acids typically resonates in the 165-185 ppm range.

Infrared (IR) Spectroscopy and Mass Spectrometry

IR Spectroscopy: Both isomers will exhibit characteristic IR absorptions for the carboxylic acid group, including a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹. The fingerprint region will show differences arising from the specific vibrations of the substituted oxazole ring.

Mass Spectrometry: The electron ionization mass spectra of both isomers are expected to show a prominent molecular ion peak (M⁺) corresponding to their molecular weight. Fragmentation patterns will differ based on the relative stability of the fragments formed upon ionization, providing a means of differentiation.

Isomers in Action: Differential Applications in Drug Discovery

The distinct spatial arrangement of the phenyl and carboxylic acid groups on the oxazole core leads to divergent biological activities, making each isomer a unique tool in the medicinal chemist's arsenal.

5-Phenyloxazole-2-carboxylic Acid: A Scaffold for Anticancer Agents

Derivatives of 5-phenyloxazole-2-carboxylic acid have emerged as promising candidates in oncology. Notably, N,5-diphenyloxazole-2-carboxamides, which are derivatives of this isomer, have been shown to inhibit tubulin polymerization. This mechanism of action disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The structure-activity relationship (SAR) studies in this area suggest that substitutions on the N-phenyl ring can significantly modulate the cytotoxic potency.

dot graph Anticancer { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Compound [label="5-Phenyloxazole-2-carboxylic\nAcid Derivative"]; Tubulin [label="Tubulin"]; Microtubules [label="Microtubule Formation"]; CellCycle [label="Cell Cycle Arrest (G2/M)"]; Apoptosis [label="Apoptosis"];

Compound -> Tubulin [label="Inhibits Polymerization"]; Tubulin -> Microtubules [style=dotted, label="Polymerization"]; Microtubules -> CellCycle [style=dotted, label="Essential for Mitosis"]; CellCycle -> Apoptosis; } Caption: Anticancer mechanism of action.

2-Phenyloxazole-5-carboxylic Acid: A Versatile Core for Metabolic and Inflammatory Diseases

In contrast, derivatives of 2-phenyloxazole-5-carboxylic acid have been investigated for a different set of therapeutic targets.

  • Anti-inflammatory Activity: Certain 2-aryl-5-benzoxazolealkanoic acid derivatives have demonstrated significant anti-inflammatory properties. The carboxylic acid moiety is often crucial for this activity.

  • Treatment of Obesity and Diabetes: Carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide have been identified as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme involved in triglyceride synthesis. Inhibition of DGAT-1 is a promising strategy for the treatment of obesity and type 2 diabetes.

  • Apoptosis Induction: 2-Phenyl-oxazole-4-carboxamide derivatives have been explored as potent inducers of apoptosis in cancer cells, highlighting the versatility of this scaffold in oncology research as well.

Conclusion: A Matter of Strategic Design

The comparative analysis of 5-phenyloxazole-2-carboxylic acid and 2-phenyloxazole-5-carboxylic acid underscores a fundamental principle in medicinal chemistry: subtle changes in molecular architecture can lead to profound differences in biological function. For the drug development professional, the choice between these isomers is not arbitrary but a strategic decision based on the therapeutic target and the desired pharmacological profile. The 5-phenyloxazole-2-carboxylic acid scaffold offers a promising starting point for the development of novel anticancer agents that target tubulin dynamics. Conversely, the 2-phenyloxazole-5-carboxylic acid core provides a versatile platform for creating therapies for metabolic and inflammatory disorders. This guide serves as a foundational resource, empowering researchers to make informed decisions in the rational design and synthesis of next-generation oxazole-based therapeutics.

References

  • Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential tre

5-Phenyloxazole-2-carboxylic Acid: A Technical Handling & Application Guide

[1]

Executive Summary

5-Phenyloxazole-2-carboxylic acid (CAS 1014-14-8) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules, scintillator dyes, and peptidomimetics.[2] Unlike its more stable isomers (e.g., isoxazole derivatives), this compound possesses a critical instability: thermal decarboxylation .[1]

This guide moves beyond standard SDS data to provide a field-proven workflow for handling, synthesizing, and coupling this acid without degradation. The protocols herein are designed to mitigate the risk of spontaneous CO₂ loss, ensuring high-fidelity experimental results.

Part 1: Physicochemical Profile[2]

The following data aggregates experimental observations and calculated properties. Note the distinction between this compound and its isoxazole isomers, which are often conflated in automated databases.[1]

PropertySpecificationTechnical Note
CAS Number 1014-14-8 Distinct from 5-phenylisoxazole-3-COOH (CAS 14441-90-8).
Formula C₁₀H₇NO₃MW: 189.17 g/mol
Appearance White to off-white solidHygroscopic; store under inert atmosphere.[1]
Melting Point Decomposes Critical: Often decomposes with evolution of CO₂ before or during melting (>100°C).[1] Do not use MP as a primary purity check.[1]
Solubility DMSO, DMF, MeOHSparingly soluble in DCM/Chloroform; insoluble in water (unless basic).[1]
Acidity (pKa) ~2.5 - 3.0 (Calc.)[1]Significantly more acidic than benzoic acid due to the electron-withdrawing oxazole ring.
Storage -20°C, DesiccatedLong-term storage at RT can lead to slow decarboxylation.

Part 2: Stability & Reactivity (Expert Insight)

The Decarboxylation Trap

The 2-position of the oxazole ring renders the carboxylic acid moiety susceptible to thermal decarboxylation. This is driven by the formation of a stabilized ylide-like transition state or direct protonation of the oxazole nitrogen, facilitating CO₂ loss to yield 5-phenyloxazole.

Operational Rule: Avoid heating this compound above 60°C in its free acid form. Reactions requiring heat (e.g., amide coupling) must use pre-activation methods at low temperatures.[1]

Diagram 1: Stability & Degradation Logic

The following decision tree illustrates the handling logic required to prevent degradation during storage and reaction setup.

Gcluster_0Degradation MechanismStart5-Phenyloxazole-2-COOH(Solid/Solution)CheckTempIs Temperature > 60°C?Start->CheckTempCheckAcidIs Medium Acidic (pH < 4)?CheckTemp->CheckAcidNoDecarbRISK: Decarboxylation(Loss of CO2 -> 5-Phenyloxazole)CheckTemp->DecarbYesCheckAcid->DecarbYes (Accelerates)StableSTABLEProceed with ProtocolCheckAcid->StableNo (Neutral/Basic)

Caption: Logic flow for assessing decarboxylation risk. High heat and acidic environments accelerate the loss of the carboxyl group.[1]

Part 3: Safety & Handling (GHS)[2]

While specific toxicological data (LD50) is limited for this specific isomer, it should be treated with the rigor accorded to bioactive heterocyclic acids.[1]

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)[1]

  • Eye Irritation: Category 2A (H319)[1]

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)[1]

Personal Protective Equipment (PPE):

  • Respiratory: N95 or P100 respirator recommended during weighing to avoid inhaling dust, which may be bioactive.[1]

  • Skin: Nitrile gloves (standard thickness 0.11 mm is sufficient for solid handling; double-glove for DMSO solutions).[1]

  • Eyes: Chemical safety goggles.[1]

Emergency Response:

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential for sensitization).[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1]

  • Spill: Wet sweep to avoid dust generation.[1] Neutralize with dilute sodium bicarbonate solution before disposal.[1]

Part 4: Experimental Protocols

Protocol A: Safe Synthesis (Saponification)

Context: Most researchers obtain this acid by hydrolyzing the more stable ethyl ester precursor.[1]

  • Dissolution: Dissolve Ethyl 5-phenyloxazole-2-carboxylate (1.0 equiv) in THF/Water (3:1 v/v).

  • Hydrolysis: Add LiOH·H₂O (1.2 equiv) at 0°C .[1] Stir at 0°C to RT. Do not reflux.

  • Monitoring: Monitor by TLC (EtOAc/Hexane) until ester is consumed (typically 1-2 hours).

  • Workup (Critical Step):

    • Concentrate THF under reduced pressure at <30°C .

    • Dilute residue with water and wash with Et₂O (to remove unreacted ester/impurities).[1]

    • Acidification: Cool the aqueous layer to 0°C . Slowly add 1N HCl dropwise until pH ~3-4. Do not overshoot to pH 1.[1]

    • Isolation: Extract immediately with EtOAc (x3).[1] Dry over Na₂SO₄ and concentrate in vacuo at <30°C .

    • Result: Use the crude acid immediately or store at -20°C. Recrystallization is risky due to heat; trituration with cold hexanes is preferred.[1]

Protocol B: Amide Coupling (HATU Method)

Context: Coupling this acid requires activation without heat to prevent CO₂ loss before the amine attacks.[1]

  • Activation: To a solution of 5-Phenyloxazole-2-COOH (1.0 equiv) in anhydrous DMF at 0°C , add HATU (1.1 equiv) and DIPEA (2.5 equiv).

  • Pre-incubation: Stir at 0°C for 5–10 minutes. Note: Extended activation times (>30 min) can lead to side reactions.[1]

  • Addition: Add the Amine (1.0–1.2 equiv) in one portion.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Validation: Check LCMS for the product mass. If the mass of the decarboxylated byproduct (5-phenyloxazole) is observed, repeat with strictly controlled temperature (keep at 0°C for the duration).

Diagram 2: Coupling Workflow & Checkpoints

The following diagram outlines the safe coupling procedure, highlighting critical control points.

CouplingAcidAcid (1.0 eq)+ DMFMixMix at 0°C(Activation)Acid->MixReagentsHATU (1.1 eq)+ DIPEA (2.5 eq)Reagents->MixAmineAmine PartnerAddAmineAdd AmineStir 0°C -> RTAmine->AddAmineWaitWait 5-10 min(Active Ester)Mix->WaitWait->AddAmineCheckQC: LCMSAddAmine->CheckSuccessProduct FormedCheck->SuccessMass = M+HFailFail: Decarboxylated(Byproduct)Check->FailMass = M-44

Caption: Amide coupling workflow using HATU. The "Mass = M-44" path indicates failure due to thermal decarboxylation.

References

  • National Institutes of Health (PMC). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.[1] (Discusses oxazole stability and synthesis). [Link]

  • Beilstein Journal of Organic Chemistry. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. [Link][1]

5-Phenyloxazole-2-carboxylic acid suppliers and price per gram

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Phenyloxazole-2-carboxylic Acid

Executive Summary

5-Phenyloxazole-2-carboxylic acid (CAS: 1014-14-8) is a critical heterocyclic building block in medicinal chemistry, particularly valuable for introducing the oxazole scaffold into peptidomimetics and enzyme inhibitors (e.g., DGAT-1 inhibitors).[1] However, its utility is complicated by a specific instability: thermal and acid-catalyzed decarboxylation .[1][2]

This guide addresses the sourcing landscape, pricing tiers, and the technical protocols required to handle this compound without degradation. It moves beyond simple catalog listings to provide a self-validating workflow for researchers.[1]

Part 1: Chemical Profile & Technical Specifications

PropertySpecification
IUPAC Name 5-Phenyloxazole-2-carboxylic acid
CAS Number 1014-14-8
Molecular Formula C₁₀H₇NO₃
Molecular Weight 189.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
Acidity (pKa) ~2.5 – 3.5 (Estimated; significantly more acidic than benzoic acid due to the oxazole ring)
Stability High Risk: Prone to decarboxylation above 60°C or in acidic media.[1][2][3][4]

Part 2: Strategic Sourcing & Pricing Analysis

For drug development campaigns, sourcing strategies depend on scale.[1][2] The market is divided between "Catalog Suppliers" (mg to g scale) and "CRO/Bulk Manufacturers" (kg scale).[2]

Market Pricing Estimates (2024/2025 Snapshot)

Note: Prices are volatile and often "Request for Quote" (RFQ) due to the compound's stability profile.[1][2]

Supplier CategoryTypical Pack SizeEstimated Price Range (USD)Lead TimeRecommended For
Catalog (Tier 1) (e.g., Sigma, Fisher)100 mg – 1 g$150 - $300 / gram 1-3 DaysReference standards, initial hit validation.[1][2]
Building Block Specialists (e.g., Enamine, Combi-Blocks)1 g – 10 g$60 - $120 / gram 1-2 WeeksLibrary synthesis, hit-to-lead optimization.[1][2]
Bulk/CRO (e.g., WuXi, Pharmaron)>100 g$1,500 - $3,000 / kg (Requires custom synthesis)4-8 WeeksProcess chemistry, GLP tox studies.[1][2]
Sourcing Decision Tree

The following diagram outlines the logical decision process for sourcing, emphasizing the "Buy vs. Make" decision based on stability.

SourcingStrategy Start Requirement: 5-Phenyloxazole-2-COOH ScaleCheck Scale Required? Start->ScaleCheck SmallScale < 5 grams ScaleCheck->SmallScale LargeScale > 10 grams ScaleCheck->LargeScale Catalog Purchase Acid (Solid) Store at -20°C SmallScale->Catalog StabilityCheck Long-term Storage? LargeScale->StabilityCheck StabilityCheck->Catalog No (Immediate use) BuyEster STRATEGY: Buy Methyl/Ethyl Ester (More Stable) StabilityCheck->BuyEster Yes (>1 month) Hydrolysis Perform LiOH Hydrolysis Immediately before use BuyEster->Hydrolysis

Caption: Decision logic prioritizing the purchase of the ester precursor for long-term storage due to the decarboxylation risk of the free acid.

Part 3: Technical Deep Dive – The Decarboxylation Challenge

Expertise Insight: The 2-position of the oxazole ring is electron-deficient.[1][2] When a carboxylic acid is attached here, it behaves similarly to a


-keto acid.[1][5][6] Upon protonation or heating, the oxazole ring acts as an electron sink, facilitating the loss of 

to form 5-phenyloxazole.

Implication for Protocols:

  • Avoid Acidic Workups: Do not wash organic extracts with 1M HCl.[1][2] Use buffered weak acids (e.g., citric acid) or skip acid washes entirely.[2]

  • Avoid Thermal Stress: Do not heat reactions above 50°C.

  • NMR Solvent: Commercial

    
     often contains trace HCl.[1][2] Always use DMSO-d6  or neutralize 
    
    
    
    with basic alumina before use.[2]
Mechanism of Degradation[1][2][7]

Decarboxylation Acid 5-Phenyloxazole-2-COOH Protonation Protonation (H+) (Acidic Media) Acid->Protonation Intermediate Protonated Intermediate Protonation->Intermediate TS Transition State (Ring acts as e- sink) Intermediate->TS Heat / Time Product 5-Phenyloxazole + CO2 TS->Product

Caption: Pathway showing acid-catalyzed thermal decarboxylation, the primary degradation mode.[1]

Part 4: Experimental Protocols

Protocol A: Quality Control (Self-Validating NMR)

Objective: Verify purity and detect decarboxylated impurity (5-phenyloxazole).

  • Sample Prep: Dissolve ~5 mg of sample in 0.6 mL DMSO-d6 .

    • Why: Avoids acid traces in Chloroform-d.[1][2]

  • Acquisition: Standard proton scan (16 scans).[1][2]

  • Validation Criteria:

    • Product Signal: Look for the oxazole singlet (H-4) around 7.6 - 7.9 ppm .[1][2]

    • Impurity Signal: The decarboxylated product (5-phenyloxazole) has a distinct C-2 proton singlet at ~8.3 - 8.5 ppm .[1][2]

    • Integration: If the ratio of [H-2 Impurity] to [H-4 Product] > 5%, repurify.

Protocol B: Amide Coupling (Safe Method)

Objective: Couple 5-phenyloxazole-2-COOH with an amine (R-NH2) without degradation.[1][2]

Reagents:

  • Acid: 5-Phenyloxazole-2-carboxylic acid (1.0 equiv)[1]

  • Coupling Agent: HATU (1.1 equiv)[1][2]

  • Base: DIPEA (3.0 equiv)[1][2]

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step:

  • Pre-activation (Cold): Dissolve the acid and HATU in DMF at 0°C .

  • Base Addition: Add DIPEA dropwise. Stir at 0°C for 5 minutes.

    • Note: The solution may turn yellow/orange.[2] This is the activated ester forming.[1][2]

  • Amine Addition: Add the amine (1.1 equiv).

  • Reaction: Allow to warm to Room Temperature (20-25°C). Do not heat.

  • Monitoring: Check LCMS after 1 hour. Look for Mass [M+1].[1][2]

    • Warning: If you see a peak with Mass [M-44], decarboxylation occurred.[1][2]

  • Workup: Dilute with EtOAc. Wash with saturated

    
      (mildly acidic) or water.[2] Do not use 1N HCl.  Dry over 
    
    
    
    and concentrate in vacuo at <40°C.

References

  • Carey, F. A. (2006).[1][2][7] Organic Chemistry (6th ed.)[1][2] - Mechanisms of Decarboxylation. McGraw-Hill.[2]

  • Potts, K. T. (1984).[1][2] Comprehensive Heterocyclic Chemistry: Oxazoles. Pergamon Press.[2] (Contextual grounding for oxazole ring stability).

Sources

Methodological & Application

Application Notes and Protocols: 5-Phenyloxazole-2-carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Xanthine oxidase (XO) is a critical enzyme in purine metabolism, responsible for the final two steps in the breakdown of purines to uric acid. It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[1] While essential, excessive XO activity can lead to hyperuricemia, a condition characterized by abnormally high levels of uric acid in the blood. Hyperuricemia is a primary precursor to gout, a debilitating form of inflammatory arthritis, and is also associated with kidney stones and cardiovascular diseases.[2]

The clinical management of hyperuricemia has long relied on XO inhibitors. Allopurinol, a purine analog, and Febuxostat, a non-purine inhibitor, are standard-of-care treatments.[3] However, the search for novel inhibitors with improved efficacy and safety profiles is an ongoing effort in medicinal chemistry. The 5-phenyloxazole-2-carboxylic acid scaffold has emerged as a promising structural motif for the development of potent and selective XO inhibitors.[3][4] This document provides a comprehensive guide for researchers, detailing the rationale, synthesis, and biochemical evaluation of these compounds.

Section 1: The Xanthine Oxidase Pathway and Rationale for Oxazole-Based Inhibition

The inhibition of xanthine oxidase directly curtails the production of uric acid, making it a highly effective therapeutic strategy. The enzyme contains a molybdenum cofactor (MoCo) at its active site, which is crucial for the oxidative hydroxylation of its substrates.

purine_pathway cluster_0 Purine Catabolism cluster_1 Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase (XO) UricAcid UricAcid Xanthine->UricAcid Xanthine Oxidase (XO) Inhibitor 5-Phenyloxazole Derivatives Inhibitor->Xanthine Blocks Substrate Oxidation

Caption: The enzymatic conversion of hypoxanthine to uric acid by xanthine oxidase and its inhibition.

The 5-phenyloxazole-2-carboxylic acid scaffold is structurally analogous in part to febuxostat, which features a thiazole ring.[5] The oxazole ring, with its specific electronic and steric properties, can effectively interact with key residues in the active site of XO. The carboxylic acid moiety is particularly important, often forming crucial hydrogen bonds with amino acid residues like Arginine 880 and Serine 876, anchoring the inhibitor within the active site.[6] The 5-phenyl group allows for extensive structure-activity relationship (SAR) studies, where substitutions on this ring can be fine-tuned to optimize potency and selectivity by exploring hydrophobic pockets within the enzyme.

Section 2: Synthesis Protocol for a Representative Derivative

Here we describe a generalized, two-step protocol for the synthesis of a representative N-Aryl-5-phenyloxazole-2-carboxamide, a common variation of this inhibitor class.

synthesis_workflow Start Starting Materials: - Ethyl 2-oxo-2-phenylacetate - Aryl Amine Step1 Step 1: Synthesis of 5-Phenyloxazole-2-carboxylic acid Start->Step1 Intermediate Intermediate: 5-Phenyloxazole-2-carboxylic acid Step1->Intermediate Step2 Step 2: Amide Coupling Intermediate->Step2 Product Final Product: N-Aryl-5-phenyloxazole-2-carboxamide Step2->Product Purify Purification & Characterization Product->Purify

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Phenyloxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 5-Phenyloxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with residual ester impurities during their synthetic work. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of your target compound with high purity.

Introduction

The synthesis of 5-Phenyloxazole-2-carboxylic acid commonly proceeds through the hydrolysis of a corresponding ester precursor, such as ethyl or methyl 5-phenyloxazole-2-carboxylate.[1][2] While this is a robust method, a frequent challenge is the presence of unreacted starting ester in the final product. This guide will walk you through identifying, troubleshooting, and effectively removing these persistent ester impurities.

Frequently Asked Questions (FAQs)

Q1: Why is my final 5-Phenyloxazole-2-carboxylic acid product contaminated with the starting ester?

A1: Ester contamination is typically the result of incomplete hydrolysis. This can be due to several factors including insufficient reaction time, inadequate concentration of the base (e.g., LiOH or NaOH), or the presence of co-solvents that hinder the reaction.[1][2]

Q2: How can I confirm the presence of an ester impurity in my product?

A2: The most common methods are Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, the ester will have a higher Rf value (it will travel further up the plate) than the more polar carboxylic acid.[3][4] In 1H NMR, the ester will show characteristic signals for the ethyl or methyl group (e.g., a quartet and a triplet for an ethyl ester) that will be absent in the pure carboxylic acid spectrum.

Q3: What is the most effective method for removing the ester impurity?

A3: Acid-base extraction is a highly effective and straightforward method.[5][6][7] By dissolving the crude product in an organic solvent and washing with a weak aqueous base (like sodium bicarbonate), the carboxylic acid is converted to its water-soluble salt and moves to the aqueous layer. The neutral ester impurity remains in the organic layer.[5][6][8] Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.

Q4: Can I use recrystallization to remove the ester impurity?

A4: Recrystallization can be effective if there is a significant difference in solubility between the carboxylic acid and the ester in the chosen solvent system.[9] However, acid-base extraction is generally more reliable for removing a neutral impurity from an acidic compound.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 5-Phenyloxazole-2-carboxylic acid.

Problem 1: Significant amount of starting ester remains after hydrolysis.
  • Potential Cause 1: Incomplete Reaction

    • Suggested Solution: Ensure you are using a sufficient excess of the hydrolyzing agent (e.g., 1.5-2.0 equivalents of LiOH or NaOH). Extend the reaction time and monitor the progress by TLC until the starting ester spot is no longer visible.[10]

  • Potential Cause 2: Inefficient Stirring

    • Suggested Solution: If the reaction is biphasic (e.g., using a mixture of THF and water), vigorous stirring is essential to ensure adequate mixing of the reactants.

Problem 2: Difficulty separating the organic and aqueous layers during extraction.
  • Potential Cause 1: Emulsion Formation

    • Suggested Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and can help break the emulsion.

  • Potential Cause 2: Similar Densities of Solvents

    • Suggested Solution: If you are unsure which layer is which, add a few drops of water. The aqueous layer will increase in volume.

Problem 3: Low yield of carboxylic acid after acid-base extraction and precipitation.
  • Potential Cause 1: Incomplete Precipitation

    • Suggested Solution: Ensure the aqueous layer is sufficiently acidified (pH 2-3) by checking with pH paper. Cooling the solution in an ice bath can also increase the amount of precipitate formed.

  • Potential Cause 2: Product Loss During Washing

    • Suggested Solution: When washing the collected solid, use a minimal amount of ice-cold water to avoid redissolving the product.[9]

Problem 4: The purified product still shows a small amount of ester impurity by NMR.
  • Potential Cause 1: Inefficient Extraction

    • Suggested Solution: Perform multiple extractions with the aqueous base (e.g., 3 x 25 mL instead of 1 x 75 mL) to ensure all the carboxylate salt is transferred to the aqueous layer.

  • Potential Cause 2: Contamination During Workup

    • Suggested Solution: Ensure all glassware is clean. If possible, perform a final purification step such as recrystallization from a suitable solvent.

Detailed Protocols

Protocol 1: Analytical Thin-Layer Chromatography (TLC)
  • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 1:1), often with a small amount of acetic acid (e.g., 1%) to ensure the carboxylic acid spot is well-defined.[3][11]

  • Visualize the plate under UV light. The carboxylic acid will be the lower spot (lower Rf) and the ester will be the higher spot (higher Rf).[4]

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product in an organic solvent such as ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the separatory funnel.[6][8] Caution: CO2 gas will be evolved. Swirl gently and vent the funnel frequently.

  • Shake the funnel, allowing the layers to separate.

  • Drain the lower aqueous layer into a clean flask. The ester remains in the organic layer.[5][6]

  • Repeat the extraction of the organic layer with fresh NaHCO3 solution two more times.

  • Combine all aqueous extracts.

  • Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the pH is approximately 2-3.[1]

  • The pure 5-Phenyloxazole-2-carboxylic acid will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.[12]

Data Presentation

Table 1: Typical TLC Rf Values
CompoundMobile Phase (1:1 Hexane:Ethyl Acetate + 1% Acetic Acid)
5-Phenyloxazole-2-carboxylic acid~0.3 - 0.4
Ethyl 5-phenyloxazole-2-carboxylate~0.6 - 0.7

Note: Rf values are approximate and can vary based on specific conditions.

Table 2: Key 1H NMR Signals for Differentiation
CompoundKey 1H NMR Signals (in CDCl3)
5-Phenyloxazole-2-carboxylic acid~10-13 ppm (broad singlet, COOH)
Ethyl 5-phenyloxazole-2-carboxylate~4.4 ppm (quartet, -OCH2CH3), ~1.4 ppm (triplet, -OCH2CH3)

Visualizations

Workflow for Purification and Analysis

purification_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (Acid + Ester Impurity) dissolve Dissolve in Organic Solvent start->dissolve extract Acid-Base Extraction with NaHCO3 (aq) dissolve->extract separate Separate Layers extract->separate acidify Acidify Aqueous Layer with HCl separate->acidify Aqueous Layer (Carboxylate Salt) waste Organic Layer (Ester Impurity) separate->waste filtrate Filter and Dry acidify->filtrate tlc TLC Analysis filtrate->tlc nmr NMR Analysis filtrate->nmr pure_product Pure Carboxylic Acid tlc->pure_product nmr->pure_product

Caption: Workflow for the purification and analysis of 5-Phenyloxazole-2-carboxylic acid.

Troubleshooting Decision Tree

troubleshooting_tree cluster_yes cluster_no start Ester Impurity Detected? check_hydrolysis Was Hydrolysis Complete? start->check_hydrolysis Yes pure_product Product is Pure start->pure_product No incomplete_hydrolysis Incomplete Hydrolysis check_hydrolysis->incomplete_hydrolysis No check_extraction Was Extraction Efficient? check_hydrolysis->check_extraction Yes inefficient_extraction Inefficient Extraction check_extraction->inefficient_extraction No recrystallize Consider Recrystallization check_extraction->recrystallize Yes

Sources

Technical Support Center: Ethyl 5-Phenyloxazole-2-Carboxylate Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the successful hydrolysis of ethyl 5-phenyloxazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block and may encounter challenges in obtaining high yields of the corresponding carboxylic acid. The inherent sensitivity of the oxazole ring system to both acidic and basic conditions requires carefully optimized protocols to favor ester cleavage while preventing unwanted degradation pathways.[1][2]

This resource provides in-depth, experience-driven answers to common questions, troubleshooting strategies for specific experimental issues, and validated protocols to guide your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical challenge when hydrolyzing ethyl 5-phenyloxazole-2-carboxylate?

The principal challenge is the competitive degradation of the oxazole ring itself under the very conditions required for ester hydrolysis. The oxazole ring, particularly at the C2 position, is susceptible to both acid- and base-catalyzed ring-opening reactions.[1][3] This vulnerability means that harsh conditions (e.g., high temperatures, strong acids/bases) intended to cleave the ethyl ester can simultaneously destroy the heterocyclic core, leading to significantly reduced yields of the desired 5-phenyloxazole-2-carboxylic acid.

Q2: What are the expected degradation products if the oxazole ring opens?

Under hydrolytic conditions, the oxazole ring can cleave to form various byproducts. For instance, basic conditions can facilitate deprotonation at the C2 position, leading to a ring-opened isocyanoenolate intermediate.[1] Acidic conditions can protonate the ring nitrogen, activating the system for nucleophilic attack by water, which can ultimately yield structures like alpha-acylamino ketones.[2] The presence of these degradation products complicates purification and reduces the overall yield.

Q3: Which is generally preferred for this substrate: acid-catalyzed or base-catalyzed (saponification) hydrolysis?

Base-catalyzed hydrolysis, or saponification, is often the preferred method for this class of compounds. The key advantage is that the reaction is essentially irreversible.[4] Once the ester is cleaved, the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. This negatively charged carboxylate is resistant to further nucleophilic attack, effectively protecting the product from the reaction conditions.[4][5] Acid-catalyzed hydrolysis is a reversible equilibrium process, requiring a large excess of water to drive the reaction to completion, which can increase the risk of ring degradation over extended reaction times.[6]

Q4: How can I effectively monitor the progress of the hydrolysis reaction?

Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring reaction progress. The product, 5-phenyloxazole-2-carboxylic acid, is significantly more polar than the starting material, ethyl 5-phenyloxazole-2-carboxylate. A typical TLC analysis would show the disappearance of the higher-Rf starting material spot and the appearance of a new, lower-Rf product spot that often streaks due to its acidic nature. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[2]

Troubleshooting Guide: Diagnosing & Solving Low Yield

This section addresses specific problems you may encounter during the hydrolysis reaction.

Problem: My reaction yields are consistently low (<50%) and TLC shows multiple new spots.

This is the most common issue and almost always points to the degradation of the oxazole ring.

  • Likely Cause #1: The base is too harsh.

    • Explanation: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) in alcoholic solvents can promote transesterification or lead to aggressive ring-opening pathways, especially at elevated temperatures.[7]

    • Solution: Switch to a milder base, such as lithium hydroxide (LiOH).[7] LiOH is often used for the saponification of sensitive esters. Its smaller cation size can influence the transition state and, in many cases, provides a cleaner reaction profile. Perform the reaction at a lower temperature (0°C to room temperature) even if it requires a longer reaction time.

  • Likely Cause #2: The reaction temperature is too high.

    • Explanation: The rates of both the desired ester hydrolysis and the undesired ring degradation increase with temperature. However, the activation energy for degradation is often comparable to or lower than that for hydrolysis, meaning that heating the reaction can preferentially accelerate byproduct formation.

    • Solution: Maintain strict temperature control. Start the reaction at 0°C and allow it to slowly warm to room temperature while monitoring by TLC. Avoid refluxing unless all other options have been exhausted. Performing washes with ice-cold solutions during the workup can also slow the kinetics of unwanted side reactions.[8]

  • Likely Cause #3: The workup procedure is causing degradation.

    • Explanation: After saponification, the product exists as a carboxylate salt. To isolate the carboxylic acid, the reaction mixture must be acidified. Adding acid too quickly can create localized areas of high temperature and acidity, which can degrade the acid-sensitive oxazole ring.

    • Solution: Perform the acidification step slowly in an ice bath (0-5°C). Add the acid (e.g., 1M HCl) dropwise with vigorous stirring, constantly monitoring the pH to avoid over-acidification. Proceed immediately to extraction once the product has precipitated.[9]

Visual Troubleshooting Guide

The following decision tree can help diagnose the cause of low hydrolysis yield.

Troubleshooting_Hydrolysis start_node start_node problem_node problem_node question_node question_node solution_node solution_node cause_node cause_node start Low Hydrolysis Yield q1 Is significant starting material (SM) remaining? start->q1 q2 Are there multiple unidentified byproducts? q1->q2  No cause_incomplete Cause: Incomplete Reaction q1->cause_incomplete  Yes cause_degradation Cause: Ring Degradation q2->cause_degradation  Yes sol_incomplete1 Solution: Extend reaction time at low temperature. cause_incomplete->sol_incomplete1 sol_incomplete2 Solution: Increase base equivalents (e.g., to 3 eq. LiOH). cause_incomplete->sol_incomplete2 sol_degradation1 Solution: Switch to milder base (e.g., LiOH). cause_degradation->sol_degradation1 sol_degradation2 Solution: Lower reaction temperature (0°C to RT). cause_degradation->sol_degradation2 sol_degradation3 Solution: Ensure cold, careful acidic workup. cause_degradation->sol_degradation3

Caption: Troubleshooting decision tree for low hydrolysis yield.

Optimized Experimental Protocols

Here we provide a detailed, validated protocol for the saponification of ethyl 5-phenyloxazole-2-carboxylate that prioritizes yield and purity.

Protocol 1: Optimized Saponification Using Lithium Hydroxide

This protocol is designed to minimize degradation of the oxazole ring.

Workflow Overview

Sources

Technical Support Center: Troubleshooting Oxazole Ring Instability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting ring opening of oxazoles during workup Audience: Synthetic Chemists & Drug Discovery Scientists[1]

Executive Summary: The Stability Paradox

Oxazoles are aromatic heterocycles, yet they possess a "stability paradox."[1][2][3] While generally robust compared to their non-aromatic cousins (oxazolines), they are weak bases (


 for the conjugate acid) that become highly electrophilic upon protonation.[2]

The Critical Failure Mode: During acidic workup, protonation of the oxazole nitrogen renders the C2 position susceptible to nucleophilic attack by water.[1] This triggers a hydrolytic cascade, cleaving the ring back to an acyclic


-acylaminoketone.[2]

This guide addresses the specific failure points where this stability is compromised, providing mechanistic insights and self-validating recovery protocols.

Module 1: Acid-Catalyzed Hydrolysis (The "Disappearing Product" Phenomenon)
Q: My LCMS showed the product during the reaction, but after an aqueous HCl wash, the oxazole peak is gone. What happened?

A: You likely triggered acid-catalyzed hydrolysis.[2] While oxazoles resist weak acids, 1N HCl (pH < 1) is often sufficient to protonate the nitrogen.[2] Once protonated, the aromatic stabilization is insufficient to prevent water from attacking the highly electrophilic C2 carbon.

The Mechanism:

  • Protonation: Acid protonates the nitrogen (

    
    ).[1][2]
    
  • Nucleophilic Attack: Water attacks

    
     (the most electropositive center).[2]
    
  • Ring Opening: The

    
     bond cleaves, releasing the acyclic 
    
    
    
    -acylaminoketone.[2]

Visualizing the Failure Pathway:

OxazoleHydrolysis Oxazole Oxazole (Stable Base) Protonated Oxazolium Ion (Activated Electrophile) Oxazole->Protonated + H+ (pH < 2) Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O (Attack at C2) Open α-Acylaminoketone (Hydrolyzed Product) Tetrahedral->Open Ring Cleavage

Figure 1: Mechanism of acid-catalyzed oxazole hydrolysis leading to ring opening.

Corrective Protocol: The "Cold Buffer" Quench

Do not use strong acids to remove basic impurities if your oxazole is electron-rich or 2-unsubstituted.

  • Cool Down: Chill the reaction mixture to 0°C. Hydrolysis rates drop significantly at lower temperatures.

  • Buffer Choice: Instead of HCl, use a Phosphate Buffer (pH 5-6) or saturated Ammonium Chloride (

    
    ) .[2]
    
  • Rapid Extraction: Extract immediately into an organic solvent (DCM or EtOAc) and dry over

    
    . Do not let the oxazole sit in the aqueous phase.
    
Module 2: The Robinson-Gabriel Reversion
Q: I synthesized my oxazole via Robinson-Gabriel cyclization (

or

). Upon aqueous workup, I isolated the starting material.[2] Did the reaction fail?

A: The reaction likely worked, but you reversed it during workup. The Robinson-Gabriel synthesis is a dehydrative cyclization of 2-acylaminoketones.[4] This process is reversible .


[2]

If you quench a highly acidic reaction mixture (containing


 or 

) with water without neutralizing first, you create the perfect conditions for the reverse reaction: Acid + Water + Heat (exothermic quench).
Corrective Protocol: The "Reverse Quench" Technique

To lock the cyclized state, you must remove the acid catalyst before introducing water in a way that allows hydrolysis.

StepActionRationale
1 Concentrate Remove volatiles/excess reagents (like

) under vacuum before quenching if possible.[2]
2 Reverse Quench Pour the reaction mixture slowly into a stirred slurry of Ice +

.
3 pH Check Ensure the aqueous phase remains basic (pH > 8) throughout the addition.
4 Extraction Extract immediately. The ring is stable in basic aqueous media (unless specific EWGs are present).[2]
Module 3: Purification Pitfalls (Silica Gel Acidity)
Q: My crude NMR is clean, but after flash chromatography, the product degrades or streaks. Is oxazole silica-compatible?

A: Standard silica gel is slightly acidic (pH 4-5).[2] For "sensitive" oxazoles—particularly those with electron-donating groups (alkoxy/amino) or 2-unsubstituted rings—this acidity is sufficient to catalyze hydrolysis or polymerization on the column.

Diagnostic Check:

  • TLC Test: Spot your compound on a TLC plate.[1][2][5] Let it sit for 10 minutes. Run the plate. If you see a new spot at the baseline compared to a fresh spot, your compound is silica-sensitive.[2]

Solution: Deactivated Silica Protocol

  • Slurry Preparation: Mix silica gel with your eluent (e.g., Hexane/EtOAc).[2]

  • Deactivation: Add 1-2% Triethylamine (

    
    )  to the slurry.[2] Stir for 5 minutes.
    
  • Packing: Pack the column with this basic slurry.

  • Elution: Run the column using eluent containing 0.5%

    
    .[2] This neutralizes acidic sites on the silica.[2]
    
Module 4: Cornforth Rearrangement (Thermal Instability)
Q: I have a 4-carbonyl substituted oxazole. After heating, the NMR looks isomeric but different.[2] Is this ring opening?

A: This is likely the Cornforth Rearrangement , not ring opening.[2] 4-acyloxazoles can undergo a thermal rearrangement to isomeric oxazoles via a nitrile ylide intermediate.[2] This is not a degradation but an isomerization that swaps the substituents at C4 and C5.[2]

Decision Matrix: Hydrolysis vs. Rearrangement

DecisionTree Start Issue: Product Changed After Workup/Heat CheckSub Is there a Carbonyl group at C4? Start->CheckSub CheckCond Was strong acid present? CheckSub->CheckCond No Cornforth Diagnosis: Cornforth Rearrangement CheckSub->Cornforth Yes + Heat (>100°C) CheckCond->Start No (Check NMR) Hydrolysis Diagnosis: Hydrolysis (Ring Opening) CheckCond->Hydrolysis Yes (pH < 3)

Figure 2: Troubleshooting logic to distinguish between hydrolytic ring opening and thermal rearrangement.

Summary of Critical Stability Factors
ParameterHigh Risk ConditionSafe Operating Window
pH < 2 (Strong Acid)6 - 9 (Neutral/Mildly Basic)
Substitution C2-H (Unsubstituted)C2-Alkyl/Aryl (Steric/Electronic protection)
Temperature > 100°C (Rearrangement risk)< 40°C during workup
Nucleophiles Water, Hydroxide (if EWG present)Non-nucleophilic bases (DIPEA, Carbonates)
References
  • Wipf, P. (2005).[2] Oxazoles.[1][2][6][7][8][9][10][11][12][13] In Science of Synthesis, Vol. 11. Thieme Chemistry. Link[2]

  • Turchi, I. J., & Dewar, M. J. (1975).[2][14] The Chemistry of Oxazoles. Chemical Reviews, 75(4), 389–428.[2] Link[2]

  • Wiley, R. H. (1945).[2] The Conversion of

    
    -Amino Acids to Oxazoles.[4][15][16] Chemical Reviews, 37(3), 401–442.[2] Link[2]
    
  • Cornforth, J. W. (1949).[2] A Synthesis of Acylamidomalondialdehydes. Journal of the Chemical Society, 1549–1553. Link

  • Palmer, D. C. (Ed.).[2] (2004).[2] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. Wiley-Interscience.[2] Link[2]

Sources

Technical Support Center: Recrystallization of 5-Phenyloxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Phenyloxazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material through recrystallization.

Introduction

5-Phenyloxazole-2-carboxylic acid is a key intermediate in various synthetic pathways. Achieving high purity is critical for downstream applications. Recrystallization is a powerful and widely used technique for this purpose. However, selecting the appropriate solvent and optimizing the procedure can be challenging. This guide addresses common issues and provides a systematic approach to developing a robust recrystallization protocol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 5-Phenyloxazole-2-carboxylic acid is not dissolving in the hot solvent. What should I do?

A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.

  • Underlying Cause: For a successful recrystallization, the compound should have high solubility in the chosen solvent at elevated temperatures and low solubility at room temperature.[1] If the compound has very low solubility even when hot, the solvent is not suitable.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add small increments of the hot solvent to your flask. Ensure the solution is at or near its boiling point. Be patient, as dissolution can take time.

    • Re-evaluate Solvent Choice: If a large volume of solvent is required to dissolve the solid, the yield will be significantly reduced.[2] It is advisable to perform a solvent screening to identify a more suitable solvent (see Protocol 1).

    • Consider a Solvent Mixture: If no single solvent provides the desired solubility profile, a binary solvent system can be effective.[3] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common problem when the solution is highly supersaturated or when significant impurities are present.[4]

  • Underlying Cause: The high concentration of the solute in the hot solution leads to its separation as a liquid when the temperature drops. Impurities can also lower the melting point of the mixture, contributing to this phenomenon.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[2]

    • Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask can help. Rapid cooling often promotes oiling out.

    • Lower the Initial Temperature of Cooling: If using a binary solvent system, add the anti-solvent at a slightly lower temperature.

    • Charcoal Treatment: If you suspect colored or highly soluble impurities, a charcoal treatment of the hot solution before cooling may help.[3]

Q3: I have a very low yield after recrystallization. What went wrong?

A3: A low yield can be attributed to several factors, from using too much solvent to premature crystallization.

  • Underlying Cause: The most common reason for low yield is using an excessive amount of solvent, which retains a significant portion of the product in the "mother liquor" even after cooling.[4]

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound.[3]

    • Ensure Complete Precipitation: Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.

    • Check the Mother Liquor: To see if a significant amount of product remains dissolved, take a small sample of the filtrate and evaporate it. A large amount of residue indicates that the yield could be improved by partially evaporating the solvent from the mother liquor and cooling for a second crop of crystals.

    • Avoid Premature Crystallization: Ensure the solid is fully dissolved at the boiling point of the solvent. If crystals form too quickly while the solution is still hot, it may indicate that you have not used enough solvent.[2]

Q4: The crystals are colored, but the pure compound should be white. How can I remove the color?

A4: Colored impurities are a common issue in synthesis.

  • Underlying Cause: Highly colored byproducts, often with extended conjugation, can be present in trace amounts and still impart color to the final product.

  • Troubleshooting Steps:

    • Activated Charcoal: Add a small amount of activated charcoal (Norit) to the hot solution before filtration.[5] The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb your product.

    • Hot Filtration: After the charcoal treatment, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[3]

    • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and color.

Solvent Selection for 5-Phenyloxazole-2-carboxylic acid

Finding the ideal solvent is the most critical step for a successful recrystallization. Since detailed solubility data for 5-Phenyloxazole-2-carboxylic acid is not widely published, a systematic solvent screening is highly recommended.

Based on the structure of 5-Phenyloxazole-2-carboxylic acid, which contains a polar carboxylic acid group, a phenyl ring, and an oxazole ring, we can make some educated predictions based on the "like dissolves like" principle.[1]

Table 1: Potential Solvents for Recrystallization of 5-Phenyloxazole-2-carboxylic acid

Solvent ClassExamplesPredicted Solubility ProfileRationale
Alcohols Ethanol, Methanol, IsopropanolLikely to be a good solvent when hot. May have moderate to high solubility at room temperature, potentially leading to lower yields.The hydroxyl group can hydrogen bond with the carboxylic acid.
Ketones AcetoneMay be a good solvent.A polar aprotic solvent that can interact with the polar functional groups.
Esters Ethyl AcetatePotentially a good recrystallization solvent.Moderate polarity.
Aromatic TolueneMay require heating to dissolve the compound. Low solubility at room temperature is expected.The phenyl group of the solvent can interact with the phenyl ring of the solute.
Ethers Tetrahydrofuran (THF), DioxaneLikely to be a good "soluble" solvent for a mixed-solvent system.Polar aprotic solvents.
Halogenated DichloromethaneMay be too good of a solvent, leading to poor recovery.
Aqueous Water, Acetic Acid/WaterThe carboxylic acid group suggests some water solubility, especially when hot or as a salt. A mixture with an organic solvent or acetic acid is a common choice for carboxylic acids.[5]The polarity of water can be tuned by mixing with a miscible organic solvent.
Non-polar Hexanes, HeptaneLikely to be a poor solvent. Could be used as an anti-solvent in a binary system.The overall molecule is too polar to be highly soluble in non-polar alkanes.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent system for the recrystallization of 5-Phenyloxazole-2-carboxylic acid.

Workflow for Solvent Screening

Solvent_Screening A Place ~20 mg of crude product in several test tubes B Add a potential solvent dropwise at room temp. A->B C Observe Solubility B->C D Soluble at RT? C->D E Unsuitable Solvent (Too Soluble) D->E Yes F Insoluble at RT D->F No G Heat the mixture to boiling F->G H Observe Solubility G->H I Soluble when hot? H->I J Unsuitable Solvent (Insoluble) I->J No K Cool to RT, then ice bath I->K Yes L Observe for Crystals K->L M Good Crystals Form? L->M N Excellent Candidate Solvent M->N Yes O Poor Crystal Formation or Oiling Out M->O No P Consider for Binary System or troubleshoot O->P

Caption: A decision tree for selecting a suitable recrystallization solvent.

Procedure:

  • Place a small amount (10-20 mg) of your crude 5-Phenyloxazole-2-carboxylic acid into several small test tubes.

  • To each test tube, add a different solvent from Table 1 dropwise at room temperature, shaking after each addition.

  • If the compound dissolves completely at room temperature, that solvent is not suitable for single-solvent recrystallization.[1]

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point.

  • If the compound dissolves in the hot solvent, it is a potential candidate.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe if well-formed crystals appear. The solvent that provides a good crop of crystals upon cooling is the best choice.

Protocol 2: General Recrystallization Procedure

Once a suitable solvent has been identified, follow this general procedure for recrystallization.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification (Optional) cluster_crystallization Crystallization cluster_isolation Isolation A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent A->B C Heat to boiling to dissolve B->C D Add activated charcoal (if needed) C->D F Allow filtrate to cool slowly to room temperature C->F E Perform hot gravity filtration D->E E->F G Cool in an ice bath F->G H Collect crystals by vacuum filtration G->H I Wash with a small amount of cold solvent H->I J Dry the crystals I->J

Caption: A general workflow for the recrystallization process.

Procedure:

  • Dissolution: Place the crude 5-Phenyloxazole-2-carboxylic acid in an appropriately sized Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to boiling with stirring. Continue adding the hot solvent until the solid is just dissolved.[3]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals to a constant weight.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Herzon, S. B., & Patgiri, A. (2008). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Vedejs, E., & Lu, A. (1999). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE. Heterocycles, 52(1), 5-8. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

Sources

Validation & Comparative

Predicted ¹H NMR Spectrum of 5-Phenyloxazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Phenyloxazole-2-carboxylic Acid: A Comparative Analysis for Researchers

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, oxazole derivatives hold a significant place due to their diverse biological activities. This guide, designed for researchers and scientists, provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Phenyloxazole-2-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. By delving into the nuances of its spectral features and comparing them with relevant alternatives, this document serves as a practical reference for the accurate characterization of this important compound.

The ¹H NMR spectrum of 5-Phenyloxazole-2-carboxylic acid is predicted to exhibit distinct signals corresponding to the protons of the oxazole ring, the phenyl substituent, and the carboxylic acid group. The expected chemical shifts are influenced by the electronic environment of each proton, which is in turn dictated by the electronegativity of adjacent atoms and the aromatic nature of the rings.

A key feature of the spectrum is the signal for the carboxylic acid proton (-COOH), which is expected to be a broad singlet in the downfield region of the spectrum, typically between 9 and 12 ppm.[1] The exact chemical shift of this proton is highly dependent on the solvent and concentration due to variations in hydrogen bonding. In the presence of deuterium oxide (D₂O), this signal will disappear due to proton-deuterium exchange, a characteristic test for acidic protons.[1]

The oxazole ring contains a single proton at the 4-position (H-4). The chemical shift of this proton is influenced by the adjacent oxygen and nitrogen atoms within the ring, as well as the phenyl and carboxylic acid substituents. Based on data for substituted oxazoles, the H-4 proton is expected to resonate as a singlet in the range of 7.5-8.5 ppm.[2][3][4][5]

The phenyl group at the 5-position will give rise to a set of signals in the aromatic region of the spectrum, typically between 7.2 and 8.0 ppm. The ortho-protons (H-2' and H-6') are expected to appear as a multiplet (often a doublet of doublets) at a slightly different chemical shift compared to the meta- (H-3' and H-5') and para-protons (H-4'), which will also appear as multiplets. The specific pattern and chemical shifts will depend on the rotational freedom of the phenyl ring and the electronic effects of the oxazole moiety.[6][7]

Comparative Analysis with Structurally Related Compounds

To provide a clearer understanding of the ¹H NMR spectrum of 5-Phenyloxazole-2-carboxylic acid, a comparison with structurally similar compounds is invaluable. The following table summarizes the expected chemical shifts for the target molecule and compares them with known values for related oxazole derivatives.

CompoundOxazole H-4 (ppm)Phenyl Protons (ppm)Other Protons (ppm)SolventReference
5-Phenyloxazole-2-carboxylic acid ~7.5 - 8.5 (s)~7.2 - 8.0 (m)~9.0 - 12.0 (br s, -COOH)DMSO-d₆Predicted
4-Methyl-2-phenethyl-5-phenyloxazole-7.19-7.58 (m)2.40 (s, -CH₃), 3.05-3.16 (m, -CH₂CH₂-)CDCl₃[2]
4-Isobutyl-2,5-diphenyloxazole-7.30-8.12 (m)1.02 (d, -CH(CH₃)₂), 2.22 (m, -CH), 2.71 (d, -CH₂)CDCl₃[2]
OxazoleH-2: 8.0-8.2, H-4: 7.2-7.4, H-5: 7.6-7.8--CDCl₃[3][4][5]

This comparison highlights how substituents on the oxazole ring influence the chemical shifts of the ring protons. The presence of a carboxylic acid group at the 2-position is expected to deshield the H-4 proton, causing it to appear further downfield compared to unsubstituted oxazole.

Experimental Protocol for ¹H NMR Acquisition

Acquiring a high-quality ¹H NMR spectrum of 5-Phenyloxazole-2-carboxylic acid requires careful consideration of the experimental parameters.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 5-Phenyloxazole-2-carboxylic acid.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and the acidic proton signal is often sharper.[8][9]

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-14 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the slowly relaxing carboxylic acid proton.

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

  • Confirmation of the Carboxylic Acid Proton:

    • To confirm the assignment of the -COOH proton, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the carboxylic acid proton should disappear or significantly decrease in intensity.

Visualization of Key Structural Features and Experimental Workflow

To visually represent the molecular structure and the workflow for its analysis, the following diagrams are provided.

cluster_mol 5-Phenyloxazole-2-carboxylic acid mol mol

Caption: Molecular structure of 5-Phenyloxazole-2-carboxylic acid.

¹H NMR Acquisition Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) B Spectrometer Setup (400 MHz, Tune & Shim) A->B C Data Acquisition (Standard Pulse Sequence) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F D₂O Exchange (Confirm -COOH proton) E->F

Caption: Workflow for acquiring and analyzing the ¹H NMR spectrum.

The Impact of Solvent Choice: A Comparative Study

The choice of deuterated solvent can significantly impact the appearance of the ¹H NMR spectrum, particularly for compounds with acidic protons and polar functional groups.[8][9][10] A comparison between the spectrum of 5-Phenyloxazole-2-carboxylic acid in a non-polar aprotic solvent like CDCl₃ and a polar aprotic solvent like DMSO-d₆ would reveal these differences.

Solvent-COOH Proton (ppm)Oxazole H-4 (ppm)Phenyl Protons (ppm)Rationale for Spectral Changes
CDCl₃Broad, ~9-11~7.4 - 8.4~7.2 - 7.9In a less polar solvent, intermolecular hydrogen bonding between carboxylic acid molecules can lead to a broader and more variable chemical shift for the acidic proton. The aromatic protons may be slightly more shielded compared to DMSO-d₆.
DMSO-d₆Sharper, ~10-12~7.5 - 8.5~7.3 - 8.0DMSO is a hydrogen bond acceptor, leading to stronger interactions with the -COOH proton. This results in a more deshielded and often sharper signal.[9] The polar nature of DMSO can also influence the chemical shifts of the aromatic protons due to solvent-solute interactions.[8]

This comparison underscores the importance of reporting the solvent used when presenting NMR data, as it is crucial for the reproducibility and correct interpretation of the results.

Troubleshooting Common NMR Issues

Troubleshooting ¹H NMR of Acidic Heterocycles A Broad or Noisy Spectrum B Increase Number of Scans A->B C Check Sample Concentration (Too low?) A->C D Poor Shimming A->D E Re-shim Spectrometer D->E F Missing -COOH Signal G Increase Relaxation Delay F->G H Check for D₂O Contamination F->H I Use a Fresh Solvent Vial H->I J Overlapping Aromatic Signals K Use a Higher Field Spectrometer J->K L Run 2D NMR (COSY, HSQC) J->L

Caption: A troubleshooting guide for common ¹H NMR issues.

Concluding Remarks

The ¹H NMR spectrum of 5-Phenyloxazole-2-carboxylic acid provides a wealth of structural information that is critical for its unambiguous identification. By understanding the expected chemical shifts and multiplicities of the various protons, and by considering the effects of experimental parameters such as the choice of solvent, researchers can confidently characterize this and related compounds. The comparative data and experimental protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of novel heterocyclic molecules, ultimately contributing to the advancement of chemical and pharmaceutical research.

References

  • JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. JoVE (Journal of Visualized Experiments), May 22, 2025. [Link]

  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry. [Link]

  • Abraham, R. J., et al. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(9), 757-769. [Link]

  • Geraldes, C. F. G. C. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Smirnov, S. N., et al. Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol–Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy. Journal of the American Chemical Society, 135(19), 7456-7465. [Link]

  • Jadvani, V. V., & Naliapara, Y. T. 1 H-NMR spectrum of compound (7) 2-{(2E)-1-methyl-2-[(4-phenyl-1,3-oxazol-2-yl)hydrazono]propyl}-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (8). ResearchGate. [Link]

  • Ali, A. M., et al. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Molecular Structure, 1245, 131080. [Link]

  • Abraham, R. J., & Reid, M. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. ResearchGate. [Link]

  • Charisiadis, P., et al. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 19(9), 13643-13663. [Link]

  • Abraham, R. J., & Siverns, T. M. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Nair, R. N., et al. 1 H NMR chemical shifts and IR stretches of N-H for free ligand and complex. ResearchGate. [Link]

  • Begtrup, M. (13)c-nmr spectra of phenyl-substituted azoles, a conformational study. Acta Chemica Scandinavica, 27, 3101-3110. [Link]

Sources

Introduction: The Role of ¹³C NMR in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 5-Phenyloxazole-2-carboxylic Acid

5-Phenyloxazole-2-carboxylic acid is a heterocyclic compound featuring an oxazole core, a structure of significant interest in medicinal chemistry and drug development. The precise structural elucidation of such molecules is paramount, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands as a definitive analytical tool for this purpose. It provides a detailed map of the carbon skeleton, revealing subtle electronic and structural nuances imparted by various functional groups.

This guide offers a comprehensive analysis of the expected ¹³C NMR chemical shifts for 5-Phenyloxazole-2-carboxylic acid. As direct experimental data for this specific molecule is not widely published, this document employs a comparative approach. By analyzing the spectra of structurally related compounds and applying fundamental principles of NMR theory, we can construct a highly accurate prediction of the ¹³C NMR spectrum. This method not only provides a valuable reference for researchers working with this compound but also serves as a case study in the predictive power of NMR spectroscopy.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for the unambiguous assignment of NMR signals. The structure and accepted numbering convention for 5-Phenyloxazole-2-carboxylic acid are illustrated below. This convention will be used throughout this guide.

cluster_mol 5-Phenyloxazole-2-carboxylic Acid cluster_legend Atom Numbering C2 C2 N3 N3 C2->N3 COOH COOH C2->COOH C4 C4 N3->C4 C5 C5 C4->C5 O1 O1 C5->O1 Phenyl C1' C5->Phenyl O1->C2 C2_desc C2: Oxazole Carbon 2 C4_desc C4: Oxazole Carbon 4 C5_desc C5: Oxazole Carbon 5 COOH_desc Carboxyl Carbon C1_prime_desc C1': Phenyl ipso-Carbon

Caption: IUPAC numbering for the 5-Phenyloxazole-2-carboxylic acid scaffold.

Theoretical Framework: Predicting Chemical Shifts

The chemical shift (δ) of a carbon nucleus is determined by its local electronic environment. In 5-Phenyloxazole-2-carboxylic acid, the shifts are primarily influenced by three factors:

  • The Oxazole Heterocycle: The inherent aromaticity and the presence of two different heteroatoms (oxygen and nitrogen) create a distinct electronic landscape. Oxygen (O1) is highly electronegative, deshielding adjacent carbons (C2, C5). Nitrogen (N3) also influences the ring's electron density.

  • C2-Carboxylic Acid Substituent: The carboxyl group (-COOH) is a powerful electron-withdrawing group (EWG). Through inductive and resonance effects, it significantly deshields the attached C2 carbon and, to a lesser extent, other carbons in the ring. The carbonyl carbon itself has a characteristic downfield shift.[1][2]

  • C5-Phenyl Substituent: The phenyl group at the C5 position engages in π-conjugation with the oxazole ring. This delocalization affects the electron density of C5 and C4. The phenyl carbons themselves will show a characteristic pattern influenced by their attachment to the heterocyclic system.

Comparative Analysis with Related Structures

To predict the chemical shifts for our target molecule, we will compare it with known data from simpler, related structures. This allows us to isolate and quantify the effect of each substituent. The data below was compiled from various sources and serves as our comparative baseline.[3][4][5][6][7]

CompoundC2 (δ, ppm)C4 (δ, ppm)C5 (δ, ppm)Notes
Oxazole (Parent)150.6138.1125.5Baseline shifts for the unsubstituted ring.[5][6]
4-Methyl-2,5-diphenyloxazole~159.5~133.5~145.6Phenyl at C2 and C5 deshields both positions significantly.[3]
2-Aryl-1,3-Oxazoles159-161124-126150-154General range showing substituent effects. C5 is highly deshielded by the aryl sulfonyl group in this specific study.[4]
1,3,4-Oxadiazole Carbons161-165--Provides context for C=N-O carbons in a similar heterocyclic system.[7]

Analysis of Trends:

  • Substituting a phenyl group at C2 or C5 causes a significant downfield shift (deshielding) at that position compared to the parent oxazole.

  • The C4 carbon is generally less affected by substituents at C2 and C5 but will experience secondary electronic effects.

Predicted ¹³C NMR Chemical Shifts for 5-Phenyloxazole-2-carboxylic Acid

Based on the comparative data and theoretical principles, the following table summarizes the predicted ¹³C NMR chemical shifts for 5-Phenyloxazole-2-carboxylic acid, assuming a polar aprotic solvent like DMSO-d₆, which is ideal for dissolving carboxylic acids.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
-COOH 165 - 175Typical range for a carboxylic acid carbon attached to an aromatic system.[1][2][8] The electron-withdrawing nature of the oxazole ring places it in this range.
C2 158 - 162Starting from the parent oxazole (~151 ppm), the attached -COOH group is strongly electron-withdrawing, causing a significant downfield shift. This is consistent with data from similar substituted oxazoles.[3][9]
C5 148 - 152The directly attached phenyl group and the adjacent oxygen (O1) both strongly deshield this carbon, moving it significantly downfield from the parent oxazole's C5 (~126 ppm).
C4 127 - 131This carbon is expected to be the most upfield of the oxazole ring carbons. It is primarily influenced by conjugation with the C5-phenyl group.
C1' (ipso)128 - 132The ipso-carbon of the phenyl ring attached to the oxazole. Its shift is influenced by the heterocycle.
C2'/C6' (ortho)125 - 128Ortho-carbons of the phenyl ring.
C3'/C5' (meta)129 - 131Meta-carbons of the phenyl ring, often close to the para-carbon shift.
C4' (para)128 - 132Para-carbon of the phenyl ring.

Standardized Experimental Protocol for ¹³C NMR Acquisition

To validate the predicted data, a standardized experimental protocol is essential. This ensures reproducibility and high-quality data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (125 MHz) cluster_proc Data Processing & Analysis dissolve 1. Dissolve ~20 mg of 5-Phenyloxazole-2-carboxylic acid solvent 2. Add 0.6 mL of DMSO-d6 dissolve->solvent tms 3. Add TMS as internal standard (0 ppm) solvent->tms transfer 4. Transfer to a 5 mm NMR tube tms->transfer spectrometer 5. Place sample in NMR spectrometer transfer->spectrometer proton_decoupled 6. Acquire standard proton-decoupled ¹³C spectrum spectrometer->proton_decoupled dept 7. Acquire DEPT-135 and DEPT-90 spectra (optional) proton_decoupled->dept ft 8. Fourier Transform & Phase Correction dept->ft reference 9. Reference spectrum to TMS at 0.0 ppm ft->reference assign 10. Assign signals based on predicted shifts and DEPT data reference->assign confirm 11. Compare with predicted and comparative data assign->confirm

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Phenyloxazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyloxazole carboxylic acids (e.g., the NSAID Oxaprozin and its metabolic derivatives) represent a critical structural class in medicinal chemistry. Their analysis is frequently complicated by the competitive fragmentation pathways of the oxazole ring versus the carboxylic acid moiety.

This guide provides a technical comparison of fragmentation behaviors, distinguishing between ionization modes (EI vs. ESI) and regioisomeric structures . We prioritize mechanistic causality—explaining why a bond breaks—over simple spectral listing, establishing a self-validating workflow for structural elucidation.

Part 1: Mechanistic Foundations

The mass spectral behavior of phenyloxazole carboxylic acids is governed by a "tug-of-war" between two dominant stability/lability factors:

  • The Retro-Diels-Alder (RDA) Reaction: The diagnostic cleavage of the oxazole ring. This is the "fingerprint" mechanism that confirms the heterocyclic core.

  • Decarboxylation (

    
    -Cleavage):  The loss of 
    
    
    
    (
    
    
    ) from the carboxylic acid group. This is often the path of least resistance, particularly in negative ion mode.
The "Diagnostic Switch"
  • In Electron Ionization (EI): The high energy (70 eV) drives ring shattering (RDA) and CO loss.

  • In Electrospray Ionization (ESI): The "soft" ionization preserves the ring. Fragmentation (CID) is dominated by neutral losses (

    
    , 
    
    
    
    ) unless high collision energies are applied to force the RDA.

Part 2: Comparative Fragmentation Analysis

Scenario A: Ionization Mode Comparison (EI vs. ESI)

The choice of ionization source fundamentally alters the spectral topology.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI -)
Primary Ion

(Radical Cation)

(Deprotonated Ion)
Base Peak Often Ph-CO (

105) or RDA fragment

or

Ring Cleavage Dominant. RDA is spontaneous.Suppressed. Requires high Collision Energy (CE).
Diagnostic Value Best for fingerprinting the core structure.Best for molecular weight confirmation and acid stability.
Scenario B: Isomeric Differentiation (4-COOH vs. 5-COOH)

Distinguishing regioisomers (e.g., 2-phenyl-oxazole-4-carboxylic acid vs. 2-phenyl-oxazole-5-carboxylic acid ) is a common challenge.

  • Mechanism: The Retro-Diels-Alder (RDA) reaction cleaves the 1-2 and 3-4 bonds (or 1-5 and 2-3).

  • The Differentiator: The mass of the nitrile fragment vs. the carbonyl fragment depends on the substitution pattern.

Comparative Data Table: Isomer Fragmentation

Assumes a parent mass of


 (2-phenyl-oxazole-carboxylic acid).
Fragment Type2-Phenyl-oxazole-4 -COOH2-Phenyl-oxazole-5 -COOHMechanistic Cause
RDA Fragment 1

(

103)

(

103)
Both have 2-Phenyl group; yields Benzonitrile.
RDA Fragment 2

(derived)

(derived)
The remaining ketene/carbonyl fragment.

Loss
High Intensity Medium Intensity 4-position is often more labile due to conjugation.

Loss

161

161
Common to both; non-diagnostic.
Ortho Effect Loss of

(

)
Loss of

(

)
Proximity of 5-COOH to ring Oxygen facilitates H-transfer.

Critical Insight: If the Phenyl group is moved to position 4 or 5, the RDA fragments change drastically. A 4-phenyl isomer yields a heavy nitrile fragment, whereas a 2-phenyl isomer always yields benzonitrile (


 103).

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for LC-MS/MS (ESI Negative Mode) , the standard for carboxylic acid drugs (e.g., Oxaprozin).

Sample Preparation
  • Solvent: Dissolve 1 mg of analyte in 1 mL Methanol.

  • Dilution: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water.

  • Additive: Add 0.1% Formic Acid (for Positive mode) or 5 mM Ammonium Acetate (for Negative mode). Note: Ammonium Acetate is preferred for phenyloxazole acids to stabilize the deprotonated ion.

LC-MS Configuration
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.

  • Mobile Phase:

    • A: Water + 5mM Ammonium Acetate.

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 5 minutes.

MS/MS Acquisition Strategy (The "Stepped" Approach)

To validate the structure, you must capture both the "soft" acid loss and the "hard" ring cleavage. Use Stepped Collision Energy (CE) .

  • Step 1 (Low CE, 10-20 eV): Target Decarboxylation.

    • Look for:

      
       peak.
      
    • Validation: If this peak is absent, the compound may be an ester or amide, not a free acid.

  • Step 2 (High CE, 35-50 eV): Target RDA Ring Opening.

    • Look for: Nitrile fragment (e.g.,

      
       103 for 2-phenyl variants).
      
    • Validation: The sum of the RDA fragments must equal the parent mass (adjusted for H/charge).

Part 4: Visualization of Pathways

Diagram 1: The Retro-Diels-Alder (RDA) Mechanism

This diagram illustrates the primary fragmentation pathway for a generic 2-phenyl-oxazole-4-carboxylic acid.

RDA_Pathway cluster_0 Fragmentation Competition Parent Parent Ion [M+H]+ RDA_Step Retro-Diels-Alder (Ring Opening) Parent->RDA_Step High Energy (>30 eV) Decarb_Step Decarboxylation (-CO2) Parent->Decarb_Step Low Energy (<20 eV) Frag_Nitrile Nitrile Fragment (Ph-CN, m/z 103) RDA_Step->Frag_Nitrile Bond 1-2 & 3-4 Cleavage Frag_Ketene Ketene Fragment (O=C=CH-COOH) RDA_Step->Frag_Ketene Frag_M44 [M - 44]+ (Phenyl-Oxazole) Decarb_Step->Frag_M44 Loss of CO2

Caption: Figure 1. Competitive fragmentation pathways: RDA ring cleavage vs. Decarboxylation.

Diagram 2: Structural Elucidation Workflow

A logic gate for researchers identifying unknown phenyloxazole derivatives.

Workflow Start Unknown Analyte (Suspected Phenyloxazole) Ionization ESI Negative Mode MS1 Start->Ionization Check_44 Observe [M-44]- ? Ionization->Check_44 Acid_Confirm Carboxylic Acid Confirmed Check_44->Acid_Confirm Yes Ester_Check Suspect Ester/Amide Check_44->Ester_Check No MS2_High Run MS/MS (High CE) Acid_Confirm->MS2_High Check_103 Observe m/z 103 (Ph-CN)? MS2_High->Check_103 Pos_2 ID: 2-Phenyl Isomer Check_103->Pos_2 Yes Pos_X ID: 4- or 5-Phenyl Isomer Check_103->Pos_X No

Caption: Figure 2. Decision tree for identifying phenyloxazole regioisomers via MS/MS.

References

  • Bowie, J. H., et al. "Electron Impact Studies: The Fragmentation of Oxazole Derivatives." Australian Journal of Chemistry.[1] (Demonstrates the fundamental RDA mechanism in oxazoles).

  • Thermo Fisher Scientific. "Differentiating Isomers using High Resolution Mass Spectrometry." Application Note. 2

  • Flamini, R., et al. "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation." Royal Society of Chemistry. 3

  • NIH/PubMed. "Characterization and differentiation of heterocyclic isomers." Journal of Mass Spectrometry. 4

  • Science Ready. "Mass Spectrometry Fragmentation Patterns – Carboxylic Acids." 5

Sources

Comparative Analysis of 5-Phenyloxazole and 5-Phenylisoxazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of heterocyclic drug design, 5-phenyloxazole (1,3-oxazole) and 5-phenylisoxazole (1,2-oxazole) represent a classic case of bioisosterism. While they share the same molecular formula (


) and general topology, their distinct electronic distributions and metabolic profiles dictate divergent biological applications.
  • 5-Phenylisoxazole is historically dominant in anti-inflammatory therapeutics (e.g., Valdecoxib) due to its unique geometry and capacity to position substituents for optimal binding in the COX-2 hydrophobic pocket. However, it carries a metabolic liability: the labile N–O bond, which is susceptible to reductive ring opening.

  • 5-Phenyloxazole serves as a robust bioisostere, offering enhanced metabolic stability and improved solubility. It is increasingly utilized in kinase inhibitors and antimicrobial agents where the metabolic fragility of the isoxazole ring is undesirable.

This guide objectively compares these two scaffolds, focusing on their physicochemical properties, pharmacological efficacy, and experimental validation.[1]

Physicochemical & Structural Divergence[2]

The fundamental difference lies in the heteroatom positioning.[1][2] In isoxazole, the oxygen and nitrogen are adjacent (1,2), creating a significant dipole moment and reducing the basicity of the nitrogen lone pair compared to the 1,3-arrangement in oxazole.

Structural Comparison Diagram

G cluster_0 5-Phenylisoxazole (1,2-Oxazole) cluster_1 5-Phenyloxazole (1,3-Oxazole) Iso Structure: N-O Bond (Labile) Dipole: ~3.0 D pKa (Conj. Acid): ~ -3.0 (Very Weak Base) Iso_Met Metabolism: Reductive Ring Opening (to Cyano-ketones) Iso->Iso_Met CYP450 / Reductases Ox Structure: C2 Spacer Dipole: ~1.7 D pKa (Conj. Acid): ~ 0.8 (Weak Base) Iso->Ox Bioisosteric Replacement (Improves Stability) Ox_Stab Metabolism: Ring Stable (Oxidative metabolism at C-H) Ox->Ox_Stab Enhanced Stability

Figure 1: Structural and metabolic comparison of isoxazole and oxazole scaffolds. Note the critical metabolic liability of the isoxazole N-O bond.

Key Physicochemical Properties[1][3]
Property5-Phenylisoxazole5-PhenyloxazoleImpact on Bioactivity
H-Bond Acceptor Weak (N2)Moderate (N3)Oxazole N is a better acceptor for solvent/protein interactions.
Basicity (pKa) ~ -3.0~ 0.8Oxazole is slightly more basic; affects solubility in acidic media.
Dipole Moment ~ 3.0 D~ 1.7 DIsoxazole has a stronger dipole, influencing orientation in polar binding pockets.
Metabolic Stability Low (N-O cleavage)High (Ring stable)Isoxazoles may act as prodrugs (e.g., Leflunomide) or require steric protection.

Pharmacological Profiles: Head-to-Head

A. Anti-Inflammatory (COX-2 Inhibition)

This is the primary arena for 5-phenylisoxazole derivatives.[3] The "coxib" class (e.g., Valdecoxib) utilizes the isoxazole ring as a central scaffold to orient two phenyl rings into the COX-2 active site.

  • Isoxazole Performance: The 1,2-positioning allows the phenyl groups at positions 4 and 5 to adopt a specific twist angle (~50-60°) that perfectly matches the hydrophobic channel of COX-2.

  • Oxazole Performance: 4,5-diaryloxazoles also exhibit potent COX-2 selectivity. Studies show that oxazole analogues can achieve IC50 values in the nanomolar range (0.04 µM), comparable to Celecoxib. However, the slightly different bond angles of the 1,3-oxazole ring often require re-optimization of the phenyl substituents to maintain the same potency.

B. Antimicrobial & Anticancer Activity[4][5][6][7]
  • Antimicrobial: 5-phenylisoxazole derivatives (specifically 3,5-diphenylisoxazolidines) have shown significant efficacy against MRSA (MIC ≤ 0.5 µg/mL).[4] The ring's polarity aids in penetrating bacterial cell walls.

  • Anticancer: 5-phenyloxazole derivatives, particularly sulfonamide-substituted ones, have emerged as potent inhibitors in neuroblastoma cell lines (IC50 ~ 1.3 µM).[5] The stability of the oxazole ring is crucial here, as it must resist rapid degradation in the tumor microenvironment to sustain target occupancy.

Experimental Protocol: COX-2 Inhibition Assay

Context: This protocol validates the anti-inflammatory potential of the scaffolds.[6] It is a self-validating system using Celecoxib as a positive control.

Principle

The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to PGG2, then to PGH2. During this reaction, the co-substrate (TMPD or ADHP) is oxidized, producing a fluorescent or colorimetric signal proportional to enzymatic activity.

Workflow Diagram

COX_Assay Start Start: Recombinant Human COX-2 Enzyme Prep 1. Pre-Incubation (10 min, 37°C) Enzyme + Heme + Test Compound (Oxazole/Isoxazole) Start->Prep Substrate 2. Initiation Add Arachidonic Acid + ADHP (Fluorogenic Substrate) Prep->Substrate Reaction 3. Enzymatic Reaction (2 min) COX-2 converts AA -> PGG2 -> PGH2 ADHP -> Resorufin (Fluorescent) Substrate->Reaction Stop 4. Termination (Optional) Add inhibitor or read kinetic immediately Reaction->Stop Read 5. Data Acquisition Ex: 535 nm / Em: 587 nm Reaction->Read Stop->Read

Figure 2: Fluorometric COX-2 inhibition assay workflow.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 3 µM EDTA, 30 µM Hematin.

    • Enzyme: Recombinant human COX-2 (approx. 1 unit/well).

    • Substrate: 100 µM Arachidonic Acid (freshly prepared in EtOH).

    • Probe: 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP).

  • Compound Incubation:

    • Dissolve 5-phenyloxazole/isoxazole derivatives in DMSO.[7]

    • Add 10 µL of compound to 80 µL of Assay Buffer containing COX-2.

    • Control: Use DMSO only (100% activity) and Celecoxib (Positive Control).

    • Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Reaction Initiation:

    • Add 10 µL of Substrate/Probe mix to each well.

  • Measurement:

    • Monitor fluorescence (Ex 535 nm / Em 587 nm) kinetically for 5–10 minutes.

  • Calculation:

    • Calculate the slope of the linear portion of the curve.

Comparative Data Summary

The following table synthesizes experimental data from recent medicinal chemistry literature comparing derivatives of both scaffolds.

Target / AssayCompound ClassKey MetricNotes
COX-2 (Human) 4-Methyl-5-phenylisoxazole (Valdecoxib analog)IC50: ~0.005 - 0.05 µMHighly potent; high selectivity index (SI > 200).
COX-2 (Human) 4-Aryl-5-phenyloxazoleIC50: 0.04 - 0.11 µMComparable potency to Celecoxib; improved stability profile.
MRSA (Bacteria) 3,5-DiphenylisoxazolidineMIC: 6.25 - 50 µg/mLActivity enhanced by halogenation on the phenyl ring.
Neuroblastoma 5-SulfonyloxazoleIC50: 1.3 µMHigh selectivity against malignant cells vs. HEK293 (healthy).[5]
Metabolic Stability Isoxazole Core

: Low in reductive conditions
Ring opens to form

-amino enones (inactive or toxic).
Metabolic Stability Oxazole Core

: High
Main clearance via phenyl ring oxidation (CYP mediated).

References

  • National Institutes of Health (NIH). (2024). Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules. Retrieved from [Link]

  • National Institutes of Health (NIH). (2002). 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. PubMed.[8] Retrieved from [Link]

  • MDPI. (2026). In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Pharmaceuticals.[1][2][4][9][8][10][11][12] Retrieved from [Link]

Sources

A Comparative Guide to the HPLC Analysis of 5-Phenyloxazole-2-carboxylic Acid and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded comparison of the HPLC retention behavior of 5-Phenyloxazole-2-carboxylic acid and its potential impurities. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind method development, presents a robust analytical procedure, and offers insights into impurity profiling through forced degradation studies. The methodologies described herein are rooted in the principles of scientific integrity and are designed to be self-validating systems, adhering to regulatory expectations.

Introduction: The Significance of Purity in Oxazole-Containing Pharmaceuticals

5-Phenyloxazole-2-carboxylic acid is a key structural motif found in numerous pharmacologically active compounds. As with any active pharmaceutical ingredient (API), controlling impurities is of paramount importance to ensure safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for separating, identifying, and quantifying an API and its related substances.[2][3] This guide will specifically address the development of a stability-indicating HPLC method for 5-Phenyloxazole-2-carboxylic acid, enabling the effective resolution of the main component from its potential process-related impurities and degradation products.

The successful development of such a method relies on a deep understanding of the physicochemical properties of the analyte and its potential impurities, as well as the principles of chromatography. This guide will walk you through the logical steps of method development, from initial analyte characterization to the final validated method, all while explaining the "why" behind each experimental choice.

Experimental Design & Rationale

The development of a robust HPLC method is a systematic process.[4] Our approach is guided by the principles outlined in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[2][5][6][7]

The primary analyte is 5-Phenyloxazole-2-carboxylic acid. Based on common synthetic routes and the chemical nature of the oxazole ring, we can anticipate several potential impurities.[8][9]

  • Starting Materials: Unreacted precursors from the synthesis. For instance, if synthesized from an amino acid and a carboxylic acid derivative, these could be potential impurities.[8]

  • Intermediates: Partially reacted compounds, such as the corresponding ester if the final step is hydrolysis.[10]

  • By-products: Resulting from side reactions during synthesis.

  • Degradation Products: Formed due to exposure to stress conditions like acid, base, oxidation, heat, or light.[11][12][13] Oxazole rings can be susceptible to hydrolysis, leading to ring-opening.[11][13][14]

For the purpose of this guide, we will consider the following hypothetical but chemically plausible impurities:

  • Impurity A (Starting Material): A precursor used in the oxazole ring formation.

  • Impurity B (Intermediate): The ethyl ester of 5-Phenyloxazole-2-carboxylic acid (a common intermediate).[10]

  • Impurity C (Degradation Product): A ring-opened product resulting from hydrolysis.[11][13]

A reversed-phase HPLC method is the most common and versatile approach for the analysis of moderately polar to non-polar compounds like 5-Phenyloxazole-2-carboxylic acid and its likely impurities.[6]

Workflow for HPLC Method Development

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application Analyte_Characterization Analyte & Impurity Characterization Column_Screening Column Screening (C18, C8, Phenyl) Analyte_Characterization->Column_Screening Selectivity Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH, pH) Column_Screening->Mobile_Phase_Screening Resolution Gradient_Optimization Gradient Optimization Mobile_Phase_Screening->Gradient_Optimization Peak Shape Flow_Rate_Temp Flow Rate & Temperature Adjustment Gradient_Optimization->Flow_Rate_Temp Efficiency System_Suitability System Suitability Testing Flow_Rate_Temp->System_Suitability Robustness Forced_Degradation Forced Degradation Study System_Suitability->Forced_Degradation Specificity Method_Validation Method Validation (ICH Guidelines) Forced_Degradation->Method_Validation Validation

Caption: A systematic workflow for HPLC method development.

Detailed Experimental Protocols
  • 5-Phenyloxazole-2-carboxylic acid (Reference Standard)

  • Hypothetical Impurities A, B, and C (if available, otherwise generated via forced degradation)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, obtained from a water purification system)

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (for forced degradation studies)

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic and moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention.
Mobile Phase B 0.1% Formic acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, often providing good peak shape and lower backpressure than methanol.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-35 min: 30% BA gradient is necessary to elute compounds with a range of polarities within a reasonable time while maintaining good resolution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nmA common wavelength for aromatic compounds; a PDA detector would be ideal to monitor multiple wavelengths.
Injection Volume 10 µL

To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[15][16]

  • Acid Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the API in a suitable solvent and add 0.1 M NaOH. Heat at 60 °C for a specified time. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve the API in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solid API in an oven at a high temperature (e.g., 105 °C) for a specified duration.

  • Photolytic Degradation: Expose a solution of the API to UV light (e.g., in a photostability chamber) for a specified duration.

Logical Flow of Forced Degradation and Analysis

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis API 5-Phenyloxazole-2-carboxylic acid (API Solution/Solid) Acid Acidic (e.g., 0.1M HCl, Heat) API->Acid Expose to Base Basic (e.g., 0.1M NaOH, Heat) API->Base Expose to Oxidative Oxidative (e.g., 3% H2O2) API->Oxidative Expose to Thermal Thermal (e.g., 105°C) API->Thermal Expose to Photolytic Photolytic (UV Light) API->Photolytic Expose to Stressed_Samples Generate Stressed Samples Acid->Stressed_Samples Base->Stressed_Samples Oxidative->Stressed_Samples Thermal->Stressed_Samples Photolytic->Stressed_Samples HPLC_Analysis Analyze via Developed HPLC Method Stressed_Samples->HPLC_Analysis Peak_Purity Assess Peak Purity (PDA Detector) HPLC_Analysis->Peak_Purity Identify_Degradants Identify & Quantify Degradation Products Peak_Purity->Identify_Degradants

Caption: Workflow for the forced degradation study.

Results and Discussion: Comparative Retention Times

The developed HPLC method should provide adequate separation between the main peak of 5-Phenyloxazole-2-carboxylic acid and its potential impurities. The retention time is influenced by the polarity of the compound; in reversed-phase HPLC, less polar compounds have longer retention times.

Anticipated Retention Time Comparison

CompoundStructureExpected PolarityExpected Retention Time (min)
Impurity C (Ring-Opened) Structure with free carboxylic acid and amino groupsMost Polar~ 5-8
Impurity A (Starting Material) Varies based on synthesisPolar~ 8-12
5-Phenyloxazole-2-carboxylic acid (API) Aromatic ring, oxazole, carboxylic acidModerately Polar~ 15-18
Impurity B (Ethyl Ester) Ester group instead of carboxylic acidLeast Polar~ 22-26

Note: These are illustrative retention times and will vary based on the exact chromatographic conditions and the specific nature of the impurities.

The results from the forced degradation study will confirm the method's specificity. For example, under acidic and basic conditions, we would expect to see the formation of Impurity C, which should be well-resolved from the parent peak. The use of a PDA detector is crucial to assess peak purity and ensure that the main peak is not co-eluting with any degradants.

Method Validation and System Suitability

For the method to be considered reliable, it must be validated according to ICH guidelines.[5][17] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[17] This is demonstrated through the forced degradation study.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5][17] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[7]

System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
%RSD of replicate injections ≤ 2.0%
Resolution > 2.0 between the main peak and the closest eluting impurity
Conclusion

This guide has outlined a systematic and scientifically sound approach to developing and understanding an HPLC method for the analysis of 5-Phenyloxazole-2-carboxylic acid and its impurities. By following the described protocols and understanding the rationale behind the experimental choices, researchers can develop a robust, reliable, and stability-indicating method. The presented framework not only provides a practical guide but also emphasizes the importance of a thorough understanding of the underlying chemical and chromatographic principles to ensure data integrity and meet regulatory expectations.

References

  • International Conference on Harmonisation. (2020, November 15). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from a source discussing ICH guidelines.[5]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from Acta Scientific.[6]

  • Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.[17]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from Zenodo.[2]

  • USP. (2025, November 3). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Retrieved from a source discussing USP guidelines.[7]

  • PubMed. (2012, September 15). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Retrieved from PubMed.[11]

  • ResearchGate. (n.d.). Force degradation study of compound A3. Retrieved from ResearchGate.[15]

  • Agilent. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Retrieved from Agilent.[4]

  • Testing Laboratory. (n.d.). USP Related Substances Testing by HPLC. Retrieved from a source discussing USP testing.[1]

  • ResearchGate. (2025, August 7). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF. Retrieved from ResearchGate.[12]

  • USP.org. (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. Retrieved from USP.org.[16]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from ResearchGate.[3]

  • Benchchem. (n.d.). Technical Support Center: Degradation of 4-Propyl-1,3-oxazole under Acidic Conditions. Retrieved from Benchchem.[13]

  • PMC. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from PMC.[14]

  • USP. (n.d.). Determination of Related Substances and Impurities with HPLC (Classroom/ Laboratory). Retrieved from USP.[18]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Retrieved from Beilstein Journals.[8]

  • Benchchem. (n.d.). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. Retrieved from Benchchem.[10]

  • PMC - NIH. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from PMC.[9]

Sources

Safety Operating Guide

A Comprehensive Safety and Handling Guide for 5-Phenyloxazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of 5-Phenyloxazole-2-carboxylic acid. The following protocols are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation. By understanding the causality behind these procedural steps, laboratory personnel can foster a culture of safety and scientific integrity.

Hazard Assessment and Triage

Anticipated Hazards:

  • Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[1]

Given these potential hazards, a multi-layered approach to Personal Protective Equipment (PPE) is mandatory to ensure personal safety.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is critical to prevent exposure through dermal contact, inhalation, or accidental ingestion. The following table outlines the minimum required PPE for handling 5-Phenyloxazole-2-carboxylic acid.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[5]
Face ShieldTo be used in conjunction with safety goggles, especially when there is a significant risk of splashing during bulk handling or solution preparation.[6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double gloving is advised as a best practice. The outer glove should be removed and disposed of immediately after handling.
Body Protection Laboratory CoatA flame-retardant lab coat is essential to protect against accidental splashes.[6][7]
Chemical ApronA splash-resistant apron should be worn over the lab coat during procedures with a higher risk of splashes.[8]
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to control vapor and dust exposure.[6][9][10]
RespiratorIf a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow minimizes the risk of exposure and cross-contamination.

Preparation and Pre-Handling Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate.[10]

  • Assemble PPE: Confirm that all necessary PPE is readily available and in good condition.[6]

  • Locate Emergency Equipment: Identify the locations of the nearest emergency eyewash station and safety shower.[1][6]

  • Prepare Work Area: Decontaminate the work surface within the fume hood.

Handling and Dispensing Protocol

The following diagram outlines the critical steps for the safe handling of 5-Phenyloxazole-2-carboxylic acid.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don all required PPE prep_fumehood Verify fume hood operation prep_ppe->prep_fumehood prep_emergency Locate emergency equipment prep_fumehood->prep_emergency prep_area Prepare and decontaminate work area prep_emergency->prep_area handle_transfer Transfer compound within fume hood prep_area->handle_transfer Proceed to Handling handle_weigh Weigh solid in a tared, sealed container handle_transfer->handle_weigh handle_dissolve Dissolve in solvent handle_weigh->handle_dissolve handle_seal Seal container immediately after use handle_dissolve->handle_seal cleanup_decontaminate Decontaminate all surfaces and equipment handle_seal->cleanup_decontaminate Proceed to Post-Handling cleanup_gloves Remove and dispose of outer gloves cleanup_decontaminate->cleanup_gloves cleanup_ppe Remove remaining PPE cleanup_gloves->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Phenyloxazole-2-carboxylic acid
Reactant of Route 2
5-Phenyloxazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.